(S)-2-Benzylaziridine-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-benzylaziridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)18-12-16(18)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCNEIYNSIZFAY-ATNAJCNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (S)-2-Benzylaziridine and Its Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (S)-2-benzylaziridine and its related carboxylate derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated data for easy comparison, and visualizations of key chemical processes.
Core Chemical Properties
The nomenclature in the field of aziridine chemistry can be nuanced. The user's topic of "(S)-2-Benzylaziridine-carboxylate" can be interpreted in several ways. This guide will address the most chemically plausible interpretations: (S)-2-Benzylaziridine and, as a representative carboxylate derivative, Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate .
(S)-2-Benzylaziridine
(S)-2-Benzylaziridine is a chiral heterocyclic compound featuring a three-membered aziridine ring substituted with a benzyl group. Its strained ring structure is key to its reactivity.
Table 1: Chemical Properties of (S)-2-Benzylaziridine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1][2] |
| CAS Number | 73058-30-7 | [1] |
| Appearance | Colorless oil/liquid | [3][4] |
| Purity | >98% (Min, HPLC) | [2] |
| Moisture Content | <0.5% (Max) | [2] |
| Solubility | Soluble in many organic solvents | [4] |
Spectroscopic Data:
Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate
This derivative of aziridine-2-carboxylic acid features a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a methyl ester at the carboxylate position. These modifications significantly influence the molecule's stability and reactivity.
Table 2: Chemical Properties of Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃NO₄ | [5] |
| Molecular Weight | 235.24 g/mol | [5] |
| CAS Number | 104597-98-0 | |
| Appearance | Neat/Colorless to light yellow liquid | [5] |
| Purity | ≥98.0% (NMR) | |
| Boiling Point | 160-165 °C at 2 mmHg | |
| Density | 1.19 g/mL at 25 °C | |
| Optical Activity | [α]20/D −25°, c = 1 in toluene |
Spectroscopic Data:
Detailed NMR spectra for Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate are available and confirm its structure. The presence of the aziridine ring is indicated by characteristic proton resonances in the ¹H NMR spectrum.[6] The ¹³C NMR spectrum correspondingly shows the expected chemical shifts for the carbons in the aziridine ring, the carbonyls of the Cbz and ester groups, and the aromatic ring.[6]
Experimental Protocols
Synthesis of (S)-2-Benzylaziridine via Wenker Synthesis
The Wenker synthesis is a classical and effective method for preparing aziridines from β-amino alcohols. The asymmetric synthesis of (S)-2-benzylaziridine is commonly achieved starting from the chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol.[2]
Protocol:
-
Sulfation of the Amino Alcohol:
-
A cold mixture of concentrated sulfuric acid (98%) and water is added to (S)-2-amino-3-phenylpropan-1-ol in water at 0-5°C.
-
The mixture is then heated to 110°C for 3-4 hours.
-
Water is subsequently removed under vacuum to yield the solid amino alcohol hydrogen sulfate.[3]
-
-
Cyclization to the Aziridine:
-
Toluene and an aqueous solution of sodium hydroxide (25 wt%) are added to the crude amino alcohol hydrogen sulfate.
-
The mixture is heated to reflux overnight.[3]
-
The organic phase is then separated and dried over anhydrous sodium sulfate.[3]
-
After solvent removal, the residue is purified by silica gel column chromatography to afford (S)-2-benzylaziridine as a colorless oil.[3]
-
Synthesis of Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate
N-acylated aziridine-2-carboxylates can be synthesized from the corresponding unprotected aziridines.
Protocol:
-
Reaction Setup:
-
Dissolve 2-methyl aziridine in dichloromethane (CH₂Cl₂) and triethylamine under an argon atmosphere at 0°C.[7]
-
-
Acylation:
-
Add benzylchloroformate to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[7]
-
-
Workup and Purification:
Reactivity and Applications in Drug Development
The high ring strain of aziridines makes them susceptible to ring-opening reactions, a property that is central to their utility as synthetic intermediates and to their biological activity.[8]
Nucleophilic Ring-Opening
The aziridine ring can be opened by a variety of nucleophiles. In activated aziridines, such as N-acylated derivatives, this reaction is often highly regioselective. The attack typically occurs at the less substituted carbon, following an Sₙ2 mechanism.
Role in Anticancer Therapy
Several aziridine-containing compounds, such as Mitomycin C, have demonstrated anticancer activity.[9] Their mechanism of action often involves the alkylation of DNA.[1] The aziridine ring, particularly when protonated in the acidic tumor microenvironment, becomes a potent electrophile that can react with nucleophilic sites on DNA bases, such as the N7 position of guanine. This can lead to DNA cross-linking, inhibition of DNA replication, and ultimately, apoptosis of the cancer cell.[10]
Conclusion
(S)-2-Benzylaziridine and its carboxylate derivatives are valuable chiral building blocks in organic synthesis with significant potential in drug development. Their chemical properties are largely dictated by the strained aziridine ring, which allows for a variety of synthetic transformations. The ability of the aziridine moiety to act as an alkylating agent is a key feature in the design of certain anticancer agents. This guide provides a foundational understanding of these compounds, offering detailed data and protocols to support further research and development efforts.
References
- 1. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzylaziridine | 13906-90-6 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. chembk.com [chembk.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (S)-2-Benzylaziridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for (S)-2-benzylaziridine-2-carboxylate, a valuable chiral building block in organic synthesis and medicinal chemistry. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents and other complex molecular architectures.
Spectroscopic Data
The following tables summarize the key spectroscopic data for a close derivative, ethyl trans-3-benzylaziridine-2-carboxylate. Due to the limited availability of data for the free carboxylic acid, the ethyl ester is presented as a representative example. The electronic environment of the aziridine core is expected to be comparable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl trans-3-benzylaziridine-2-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35-7.15 | m | - | 5H, Aromatic protons (C₆H₅) |
| 4.10 | q | 7.0 | 2H, -OCH₂CH₃ |
| 3.00 | d | 6.5 | 1H, Aziridine proton (C3-H) |
| 2.90 | d | 6.5 | 2H, Benzyl protons (-CH₂Ph) |
| 2.45 | t | 6.5 | 1H, Aziridine proton (C2-H) |
| 1.20 | t | 7.0 | 3H, -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl trans-3-benzylaziridine-2-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 171.5 | C=O (Ester) |
| 138.0 | Aromatic C (quaternary) |
| 128.8 | Aromatic CH |
| 128.5 | Aromatic CH |
| 126.5 | Aromatic CH |
| 61.0 | -OCH₂CH₃ |
| 40.5 | Aziridine C2 |
| 38.5 | Aziridine C3 |
| 38.0 | -CH₂Ph |
| 14.2 | -OCH₂CH₃ |
Note: The 13C NMR data is predicted based on analogous structures and common chemical shift ranges. Experimental verification is recommended.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Ethyl trans-3-benzylaziridine-2-carboxylate [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3290 | Medium | N-H stretch |
| 3085, 3060, 3030 | Weak | Aromatic C-H stretch |
| 2980, 2930, 2910 | Medium | Aliphatic C-H stretch |
| 1725 | Strong | C=O stretch (Ester) |
| 1605, 1495, 1455 | Medium to Weak | Aromatic C=C stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Ethyl 1-benzylaziridine-2-carboxylate
| m/z | Interpretation |
| 205.25 | [M]⁺ (Molecular Ion) |
Note: The mass spectrometry data corresponds to the molecular weight of Ethyl 1-benzylaziridine-2-carboxylate (C₁₂H₁₅NO₂).[2]
Experimental Protocols
The synthesis of (S)-2-benzylaziridine-2-carboxylates can be achieved through various synthetic routes. A common and effective method involves the cyclization of a corresponding β-amino alcohol derivative. The following is a detailed protocol for the synthesis of a closely related analog, ethyl trans-3-benzylaziridine-2-carboxylate, adapted from the literature.[1]
Synthesis of Ethyl trans-3-benzylaziridine-2-carboxylate
This synthesis proceeds via the formation of an intermediate azido alcohol, followed by cyclization.
Step 1: Synthesis of Ethyl 2-azido-3-hydroxy-4-phenylbutanoate
-
To a solution of ethyl trans-3-phenyloxirane-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol/water), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido alcohol.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to Ethyl trans-3-benzylaziridine-2-carboxylate
-
Dissolve the purified azido alcohol (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or methanol).
-
Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC analysis.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl trans-3-benzylaziridine-2-carboxylate as a yellow oil.[1]
Visualizations
The following diagrams illustrate the key molecular structure and a general workflow for the spectroscopic analysis of (S)-2-benzylaziridine-2-carboxylate.
Caption: Molecular structure of (S)-2-Benzylaziridine-2-carboxylate.
Caption: General workflow for synthesis and spectroscopic analysis.
References
Stereochemistry and Configuration of 2-Benzylaziridine Derivatives: A Technical Guide
Introduction
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable intermediates in organic synthesis due to the ring strain that makes them susceptible to ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into molecules. Among these, 2-benzylaziridine and its derivatives are of significant interest in medicinal chemistry and drug development, serving as chiral building blocks for synthesizing a wide range of biologically active compounds, including antivirals like Tamiflu and anticancer agents like Oxaliplatin.[1]
The stereochemistry at the C2 position of the aziridine ring is crucial as it dictates the spatial arrangement of the resulting product after nucleophilic ring-opening. Therefore, the ability to synthesize stereochemically pure 2-benzylaziridine derivatives and to unequivocally determine their absolute and relative configurations is of paramount importance. This guide provides an in-depth overview of the key synthetic strategies for controlling stereochemistry, detailed experimental protocols, and the analytical methods employed for configurational assignment.
Asymmetric Synthesis of 2-Benzylaziridine Derivatives
The primary challenge in synthesizing chiral 2-benzylaziridines is controlling the stereocenter at the C2 position. Several strategies have been developed to achieve high levels of stereoselectivity.
Wenker Synthesis from Chiral Amino Alcohols
The most common and highly effective method for preparing enantiomerically pure 2-benzylaziridines is a modification of the Wenker synthesis, which involves the intramolecular cyclization of a β-amino alcohol.[2] When starting with an optically pure amino alcohol, the configuration of the stereocenter is retained in the final aziridine product. The synthesis of (S)-2-benzylaziridine from (S)-2-amino-3-phenylpropan-1-ol is a classic example that can yield the product with an enantiomeric excess (ee) greater than 99%.[2] The reaction proceeds via the formation of a hydrogen sulfate intermediate, followed by a base-induced ring closure.[2]
Other Synthetic Approaches
While the Wenker synthesis is prevalent, other methods have also been employed:
-
Gabriel-Cromwell Reaction: This classic method can be adapted for the synthesis of aziridines.[2]
-
Reaction with Diphenylvinylsulfonium Triflates: Primary amines, such as benzylamine, can react with these sulfonium salts, which act as vinyl cation equivalents, to form 2-arylaziridines.[2]
-
Use of Chiral Auxiliaries: Chiral auxiliaries, such as Evans' oxazolidinones, can be temporarily incorporated into the molecule to direct the stereochemical outcome of the aziridination step.[2]
-
Nucleophilic Addition to 2H-Azirines: Asymmetric nucleophilic addition of various nucleophiles to 2H-azirines, often catalyzed by chiral metal complexes, can produce chiral aziridines with high yields and enantiomeric purity.[1]
Summary of Synthetic Methods and Stereochemical Outcomes
The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and the required level of stereochemical purity.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
| Modified Wenker Synthesis | (S)-2-amino-3-phenylpropan-1-ol | 1. H₂SO₄2. NaOH | (S)-2-benzylaziridine (>99% ee) | [2] |
| Nucleophilic Addition | 2H-Azirines, Tertiary Carbon Nucleophiles | Chiral N,N′-dioxide/Cu(II) complex | High yields and excellent enantiomeric purity | [1] |
| Reductive Cyclization | Chiral α-mesylated acetamides | Reductant | Stereospecific formation of N-alkyl aziridines | [2] |
| Aziridination of Imines | Imines, Diazo compounds | Chiral Lewis Acids / Brønsted Acids | trans-Aziridines with high diastereoselectivity | [1] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible synthesis and analysis.
Protocol 1: Synthesis of (S)-2-Benzylaziridine via Modified Wenker Synthesis
This protocol is adapted from the widely used method starting from (S)-2-amino-3-phenylpropan-1-ol.[2]
Step 1: Sulfation of the Amino Alcohol
-
Cool a flask containing (S)-2-amino-3-phenylpropan-1-ol in an ice bath to 0-5°C.
-
Slowly add concentrated sulfuric acid (98%) while maintaining the temperature below 5°C.
-
After the addition is complete, slowly heat the mixture to 110°C and maintain for 3-4 hours to form the amino alcohol hydrogen sulfate.
-
Cool the reaction mixture to room temperature. The product may crystallize upon cooling.
Step 2: Base-Induced Cyclization
-
Prepare a solution of sodium hydroxide (NaOH) in water.
-
Slowly add the amino alcohol hydrogen sulfate from Step 1 to the NaOH solution, ensuring the temperature is controlled.
-
The cyclization reaction forms (S)-2-benzylaziridine.
-
The product can be extracted using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by vacuum distillation.
Protocol 2: Synthesis of (+)-1-(Acetyl)-2(S)-benzylaziridine
This protocol describes the N-acylation of a pre-formed chiral aziridine.[2]
-
To a solution of (+)-2(S)-benzylaziridine in a suitable anhydrous solvent (e.g., THF or dichloromethane), add sodium hydride (NaH) at 0°C to act as a base.
-
Stir the mixture for a short period (e.g., 15-30 minutes).
-
Slowly add acetic anhydride to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Determination of Stereochemistry and Configuration
A combination of spectroscopic and chromatographic techniques is used to assign the absolute and relative configuration of 2-benzylaziridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for configurational assignment, often used in conjunction with chiral auxiliaries.[3][4]
-
Chiral Derivatizing Agents (CDAs): The chiral aziridine is reacted with a chiral reagent (CDA) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing chemical shifts to known models.[4][5]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic aziridine. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to the splitting of signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR).[3][4] This method is advantageous as it does not require chemical modification of the analyte.
-
Coupling Constants: For substituted aziridines, the magnitude of the vicinal coupling constants (³J) between protons on the aziridine ring can help determine the relative stereochemistry. Generally, trans protons exhibit a smaller coupling constant compared to cis protons.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration.[6][7] The analysis provides a three-dimensional structure of the molecule, unambiguously establishing the spatial arrangement of all atoms and confirming both relative and absolute stereochemistry.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[8] Various types of CSPs, including those based on macrocyclic glycopeptides or derivatized carbohydrates, are effective for resolving chiral azole compounds.[8]
Summary of Analytical Techniques
| Technique | Principle | Application |
| NMR with CDAs/CSAs | Formation of diastereomeric species with distinct NMR signals. | Determination of enantiomeric excess (ee); assignment of absolute configuration. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute and relative stereochemistry. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers; determination of enantiomeric purity (ee). |
Visualizations
Workflow for Asymmetric Synthesis
Caption: Workflow of the modified Wenker synthesis for chiral 2-benzylaziridine.
Logic for Configurational Assignment
Caption: Decision workflow for determining the stereochemistry of a new derivative.
Principle of Chiral Derivatizing Agents in NMR
Caption: Using a Chiral Derivatizing Agent (CDA) to analyze a racemate via NMR.
References
- 1. jchemlett.com [jchemlett.com]
- 2. 2-Benzylaziridine | 13906-90-6 | Benchchem [benchchem.com]
- 3. Assignment of absolute configuration using chiral reagents and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Biological Frontier of Substituted Aziridine-2-Carboxylates: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strained three-membered ring of aziridines confers a high degree of reactivity, making them valuable intermediates in organic synthesis. When substituted with a carboxylate group at the 2-position, these molecules, known as substituted aziridine-2-carboxylates, emerge as a class of compounds with significant and diverse biological activities. Their inherent electrophilicity allows them to act as alkylating agents, targeting nucleophilic residues in biological macromolecules, which is the foundation for their therapeutic potential.[1][2] This technical guide provides an in-depth overview of the biological activities of substituted aziridine-2-carboxylates, focusing on their anticancer, antibacterial, and enzyme-inhibiting properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development in this promising area.
Anticancer Activity
Substituted aziridine-2-carboxylates have demonstrated notable cytotoxic effects against a range of cancer cell lines. This activity is often attributed to their ability to alkylate DNA and proteins, leading to cell cycle arrest and apoptosis.[3][4] The presence of various substituents on the aziridine ring and the carboxylate function allows for the fine-tuning of their potency and selectivity.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted aziridine-2-carboxylate derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-sugar substituted chiral aziridine (derivative 348) | Prostate (PC3) | 23.55 | [5][6] |
| Cervix (HeLa) | 25.88 | [5][6] | |
| Acyl derivative of aziridine-2-carboxylic acid (derivative 349) | - | 26.0 (for PDIA1 inhibition) | [5] |
| Trifluoromethyl-aziridine derivative (derivative 350) | Drug-sensitive acute lymphocytic leukemia (CCRF-CEM) | 25.45 | [5] |
| Multidrug-resistant leukemia (CEM/ADR5000) | 24.08 | [5] | |
| Aziridine β-D-galactopyranoside derivative (AzGalp) | Human acute promyelocytic leukemia (HL-60) | 11.1 | [5] |
| Human acute promyelocytic leukemia (NB4) | 21.4 | [5] | |
| Chiral aziridine phosphine oxide 5 | Human cervical epithelioid carcinoma (HeLa) | 6.4 | [4] |
| Endometrial adenocarcinoma (Ishikawa) | 4.6 | [4] | |
| Chiral aziridine phosphine oxide 7 | Human cervical epithelioid carcinoma (HeLa) | 7.1 | [4] |
| Endometrial adenocarcinoma (Ishikawa) | 10.5 | [4] |
Antibacterial Activity
The antibacterial properties of aziridine-containing compounds have been recognized for some time, with naturally occurring aziridine alkaloids showing activity against various bacterial strains.[7][8] Substituted aziridine-2-carboxylates contribute to this field, with their efficacy being dependent on the substitution pattern and the target bacteria.
Quantitative Antibacterial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for several substituted aziridine derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Aziridine-thiourea derivatives | Staphylococcus aureus (MRSA) | 16-32 | [8] |
| Escherichia coli | - | [8] | |
| Staphylococcus epidermidis | - | [8] | |
| N-substituted aziridine-2-phosphonic acids | Pseudomonas aeruginosa | 250 | [9] |
| Acinetobacter baumannii | 250 | [9] | |
| Thiazolidine-2-iminium tetrafluoroborates (from trans-aziridine-2-carboxylates) | Bacillus cereus | 1250-10000 | [2] |
| Functionalized 2-arylaziridines (derivative 346) | Enterococcus faecalis 29212 | 16 | |
| Aziridine-2,3-dicarboxylate derivative (derivative 345) | Mycobacterium tuberculosis | 0.5 |
Enzyme Inhibition
The electrophilic nature of the aziridine ring makes these compounds effective inhibitors of enzymes that rely on nucleophilic catalysis, particularly those with cysteine residues in their active sites.
Protein Disulfide Isomerase (PDI) Inhibition
Protein disulfide isomerase (PDI) is an enzyme involved in protein folding and has been identified as a target for anticancer and antithrombotic drugs.[10] Certain acyl derivatives of aziridine-2-carboxylic acid have been shown to be weak to moderately active PDI inhibitors.[5] The inhibition likely occurs through the alkylation of the cysteine residues in the active site of PDI.
Cysteine Protease Inhibition
Cysteine proteases are a class of enzymes implicated in various diseases, including those caused by parasites.[11][12] Aziridine-2,3-dicarboxylic acid-containing peptides have been designed as irreversible inhibitors of these proteases. The inhibition mechanism involves the nucleophilic attack of the active site cysteine on one of the aziridine ring carbons, leading to covalent modification and inactivation of the enzyme.[13] N-acylation of the aziridine nitrogen can significantly enhance the inhibitory potency.[13]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours under the same conditions.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Antibacterial Susceptibility: Minimum Inhibitory Concentration (MIC) Test
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria. The lowest concentration that inhibits bacterial growth is the MIC.[15][16]
Procedure (Broth Microdilution Method):
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.[17]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18]
PDI Inhibition: Insulin Reduction Assay
This assay measures the ability of a compound to inhibit the reductase activity of PDI.
Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity at 650 nm.[19][20]
Procedure:
-
Reagent Preparation:
-
Insulin solution: 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dithiothreitol (DTT) solution: 100 mM.
-
PDI solution: Prepare a working solution of recombinant human PDI.
-
Test compound solutions at various concentrations.
-
-
Assay Setup: In a 96-well plate, combine the insulin solution, PDI solution, and the test compound or vehicle control.
-
Reaction Initiation: Initiate the reaction by adding DTT to each well.
-
Turbidity Measurement: Immediately begin monitoring the absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30-60 minutes) at 25°C.[20]
-
Data Analysis: Calculate the rate of insulin aggregation for each condition. The percentage of inhibition is determined by comparing the rates in the presence of the test compound to the vehicle control. The IC50 value can then be calculated.
Visualizations
Signaling Pathways and Mechanisms
The biological activity of substituted aziridine-2-carboxylates often stems from their ability to covalently modify key biological macromolecules. The following diagram illustrates the proposed mechanism of enzyme inhibition by an activated aziridine.
Caption: Proposed mechanism of irreversible enzyme inhibition by a substituted aziridine-2-carboxylate.
Experimental Workflows
The following diagrams outline the general workflows for the key biological assays described in this guide.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Caption: General experimental workflow for the broth microdilution MIC test.
Caption: General experimental workflow for the PDI insulin reduction assay.
Conclusion
Substituted aziridine-2-carboxylates represent a versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, antibacterial, and enzyme-inhibiting properties, make them a compelling subject for further investigation. The ability to modify the substituents on the aziridine ring and the carboxylate group provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and exploitation of the full therapeutic potential of this promising class of compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Zinc Tetrafluoroborate-Mediated Ring Expansion of trans-Aziridine-2-carboxylates to cis-2-Iminothiazolidines and cis-Thiazolidine-2-iminium Tetrafluoroborates and Evaluation of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks. | Semantic Scholar [semanticscholar.org]
- 13. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Benzyl Group's Crucial Role in Fine-Tuning Aziridine Ring Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The three-membered nitrogen-containing heterocycle, aziridine, is a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring strain makes it a versatile intermediate for the construction of complex nitrogenous molecules. The substituent on the aziridine nitrogen plays a pivotal role in modulating the ring's stability and reactivity. Among the various N-substituents, the benzyl group (Bn) holds a special significance, offering a unique balance of steric and electronic properties that are instrumental in drug design and development. This technical guide provides a comprehensive overview of the benzyl group's influence on aziridine ring stability, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
The Influence of the N-Benzyl Group on Aziridine Ring Stability: A Quantitative Perspective
The stability of the aziridine ring is intrinsically linked to the nature of the substituent on the nitrogen atom. Electron-withdrawing groups, such as tosyl (Ts) or nosyl (Ns), "activate" the ring, making it more susceptible to nucleophilic attack and thus less stable. Conversely, electron-donating groups generally increase the stability of the ring. The benzyl group, while not strongly electron-donating, influences stability through a combination of inductive and steric effects, and its ability to stabilize radical intermediates.
Computational studies have provided valuable insights into the energetic parameters governing aziridine ring stability. The activation energy (Ea) for ring-opening and the C-N bond dissociation energy (BDE) are key quantitative descriptors of this stability. A higher activation energy and bond dissociation energy correlate with a more stable aziridine ring.
| N-Substituent | Type | C-N Bond Dissociation Energy (kcal/mol) | Activation Energy for Nucleophilic Ring Opening (kcal/mol) | Reference |
| -H | Unsubstituted | 53.7 | 32.1 | [1] |
| -Me | Alkyl | - | 31.8 | [1] |
| -Bn (Benzyl) | Arylalkyl | - | Slightly lower than N-alkyl | [2] |
| -Ph | Aryl | - | - | [2] |
| -COPh | Acyl | - | 5.75 | [2] |
| -SO2Ph | Sulfonyl | 12.18 | - | [2] |
| -Tf (Triflyl) | Sulfonyl | - | -2.7 | [1] |
| -Ms (Mesyl) | Sulfonyl | - | 7.0 | [1] |
Experimental Protocols for Assessing Aziridine Ring Stability
Evaluating the stability of N-benzyl aziridines is crucial for understanding their reactivity and potential applications. Below are detailed methodologies for key experiments used to probe the stability of the aziridine ring.
Kinetic Analysis of Nucleophilic Ring-Opening by NMR Spectroscopy
This protocol allows for the real-time monitoring of the aziridine ring-opening reaction, providing valuable kinetic data.
Objective: To determine the rate constant for the reaction of an N-benzyl aziridine with a nucleophile.
Materials:
-
N-benzyl aziridine derivative
-
Nucleophile (e.g., sodium azide, thiophenol)
-
Anhydrous NMR solvent (e.g., CDCl3, DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of the N-benzyl aziridine derivative in the chosen anhydrous NMR solvent.
-
Acquire a preliminary 1H NMR spectrum to serve as the t=0 reference.
-
In a separate vial, prepare a solution of the nucleophile in the same NMR solvent at a known concentration.
-
-
Reaction Initiation and Monitoring:
-
Inject a precise volume of the nucleophile solution into the NMR tube containing the aziridine solution.
-
Quickly invert the tube to ensure thorough mixing and immediately place it in the NMR spectrometer.
-
Begin acquiring a series of 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate; faster reactions require more frequent measurements.
-
-
Data Analysis:
-
Process the acquired spectra.
-
Identify characteristic signals for the starting aziridine and the ring-opened product.
-
Integrate the signals corresponding to a non-overlapping proton on the aziridine ring and a non-overlapping proton on the product.
-
Calculate the concentration of the aziridine at each time point based on the relative integration values.
-
Plot the concentration of the aziridine versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate rate law (e.g., first-order or second-order).
-
Computational Determination of C-N Bond Dissociation Energy (BDE)
Density Functional Theory (DFT) calculations are a powerful tool for estimating the bond dissociation energies of the aziridine ring.
Objective: To calculate the C-N bond dissociation energy of an N-benzyl aziridine using DFT.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Geometry Optimization:
-
Build the 3D structure of the N-benzyl aziridine molecule.
-
Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP). The absence of imaginary frequencies confirms a true energy minimum.
-
Optimize the geometries of the two radical fragments that would result from the homolytic cleavage of the C-N bond (the benzylaminyl radical and the corresponding carbon-centered radical).
-
-
Energy Calculation:
-
Calculate the single-point electronic energies of the optimized aziridine molecule and the two radical fragments at a higher level of theory or with a larger basis set for improved accuracy.
-
Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations for all species.
-
-
BDE Calculation:
-
The bond dissociation energy is calculated using the following equation: BDE = [E(radical 1) + E(radical 2)] - E(aziridine) where E represents the total electronic energy plus the ZPVE correction for each species.
-
Role of N-Benzyl Aziridines in Drug Development and Signaling Pathways
The aziridine moiety is a known "warhead" in many anticancer agents due to its ability to alkylate DNA and other biological nucleophiles[4][5]. The N-substituent, such as a benzyl group, can significantly influence the drug's delivery, selectivity, and mechanism of action.
DNA Damage Response Pathway
Aziridine-containing drugs can induce DNA damage, primarily through the alkylation of DNA bases. This damage triggers cellular DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER). Cancer cells with deficiencies in these repair pathways are often more susceptible to the cytotoxic effects of such drugs.
Bcl-2 Mediated Apoptosis Pathway
Persistent DNA damage can lead to the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Some aziridine-containing anticancer agents have been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2.
Experimental and Logical Workflows
Workflow for Synthesis and Stability Evaluation of N-Benzyl Aziridines
A systematic approach is necessary for the rational design and evaluation of novel N-benzyl aziridine derivatives.
References
- 1. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Reversible DNA damage induced by alkylating chemotherapeutic drugs [reactome.org]
- 5. researchgate.net [researchgate.net]
(S)-2-Benzylaziridine-carboxylate structural formula and IUPAC name.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (S)-aziridine-2-carboxylate is a chiral heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its strained three-membered aziridine ring makes it a versatile synthetic intermediate, particularly for the stereoselective synthesis of complex nitrogen-containing molecules. The presence of both a reactive aziridine ring and a modifiable carboxylate group allows for a variety of chemical transformations, making it a valuable building block in the development of novel therapeutics and other bioactive compounds. This guide provides a comprehensive overview of its structural properties, synthesis, and chemical behavior, with a focus on its application in research and drug development.
Structural Formula and IUPAC Name
The structural formula and key identifiers for benzyl (S)-aziridine-2-carboxylate are presented below.
Structural Formula:
IUPAC Name: Benzyl (2S)-aziridine-2-carboxylate
CAS Number: 67413-26-7[1]
Molecular Formula: C₁₀H₁₁NO₂[1]
Molecular Weight: 177.20 g/mol [1]
Physicochemical and Spectroscopic Data
A summary of the available physical and spectroscopic data for benzyl (S)-aziridine-2-carboxylate and its derivatives is provided in the following tables. It is important to note that data for the N-unsubstituted title compound is scarce in the literature, and therefore, data for closely related N-protected analogues are included for comparison.
Table 1: Physicochemical Properties of Benzyl (S)-aziridine-2-carboxylate and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |
| Benzyl (S)-aziridine-2-carboxylate | C₁₀H₁₁NO₂ | 177.20 | - | Cool, dry place |
| Benzyl (2S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate | C₁₈H₁₇NO₄ | 311.34 | - | - |
| Benzyl (-)-(2S)-1-trityl-aziridine-2-carboxylate | C₂₉H₂₅NO₂ | 421.52 | - | - |
Table 2: Spectroscopic Data for Aziridine-2-carboxylate Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Benzyl (R)-1-((tert-butoxycarbonyl)-D-alanyl)aziridine-2-carboxylate | 1.42 (s, 9H), 1.45 (d, J=7.1 Hz, 3H), 2.63 (dd, J=3.1, 1.9 Hz, 1H), 2.72 (dd, J=5.8, 1.9 Hz, 1H), 3.28 (dd, J=5.8, 3.1 Hz, 1H), 4.30 (qd, J=7.1 Hz, 1H), 5.01 (d, J=7.1 Hz, 1H), 5.20 (s, 2H), 7.32-7.42 (m, 5H) | 18.98, 28.42, 30.96, 34.45, 51.30, 67.71, 80.02, 128.65, 128.73, 128.78, 135.06, 155.33, 168.31, 184.23 | 3354, 3177, 3036, 2972, 2935, 1681, 1497, 1452, 1367, 1168, 750, 699 |
| Methyl (2S,3S)-3-phenylaziridine-2-carboxylate | 3.3 (d, 1H, J=1.5 Hz), 3.7 (s, 3H), 3.95 (d, 1H, J=1.5 Hz), 7.2 (s, 5H) | - | 3095, 3060, 3030, 2995, 2950, 1745 (C=O), 1455, 1435, 1195, 1180, 880, 845, 695 |
Experimental Protocols
Synthesis of Benzyl (S)-aziridine-2-carboxylate
Two primary synthetic routes to chiral aziridine-2-carboxylates are prevalent in the literature: the cyclization of β-hydroxy-α-amino acid derivatives and the kinetic resolution of racemic 2H-azirines.
1. Synthesis from L-Serine Derivative
This method involves the conversion of a protected L-serine benzyl ester into the corresponding N-trityl aziridine, followed by deprotection.
-
Step 1: Synthesis of Benzyl (2S)-1-trityl-aziridine-2-carboxylate [2]
-
To a solution of benzyl N-trityl-L-serine ester in a suitable solvent, add triethylamine.
-
Cool the mixture and add sulfuryl chloride dropwise.
-
Allow the reaction to proceed to completion.
-
Work up the reaction mixture to isolate the crude product.
-
Purify the product by chromatography to yield benzyl (2S)-1-trityl-aziridine-2-carboxylate.
-
-
Step 2: Deprotection of the Trityl Group
-
The trityl group can be removed under acidic conditions to yield the N-H aziridine.
-
2. Copper-Catalyzed Reductive Kinetic Resolution of Racemic Benzyl 3-aryl-2H-azirine-2-carboxylate [3][4][5]
This method provides access to enantioenriched N-H aziridine-2-carboxylates.
-
General Procedure:
-
To a solution of the racemic benzyl 3-aryl-2H-azirine-2-carboxylate in a dry, inert solvent, add a copper(I) catalyst and a chiral ligand.
-
Introduce a hydride source, such as a silane, to initiate the reductive kinetic resolution.
-
Monitor the reaction by an appropriate method (e.g., HPLC) until the desired conversion is reached.
-
Quench the reaction and purify the product mixture by chromatography to separate the enantioenriched aziridine from the unreacted 2H-azirine.
-
Signaling Pathways and Experimental Workflows
Benzyl (S)-aziridine-2-carboxylate is primarily utilized as a chiral building block in organic synthesis. Its "workflow" is therefore best represented by its synthetic applications, particularly its regioselective ring-opening reactions, which are crucial for the construction of more complex molecules.
The regioselectivity of the nucleophilic ring-opening of aziridine-2-carboxylates is influenced by several factors, including the nature of the nucleophile and the presence of activating groups on the aziridine nitrogen. In general, for N-H or N-alkyl aziridines, the reaction can proceed via an SN2 mechanism, with the nucleophile attacking one of the two ring carbons.
Caption: Regioselectivity of nucleophilic ring-opening of benzyl (S)-aziridine-2-carboxylate.
Applications in Drug Discovery and Development
Chiral aziridine-2-carboxylates are valuable precursors for the synthesis of a wide range of biologically active molecules, including unnatural amino acids, peptide mimics, and alkaloids.[6] Their ability to undergo stereospecific ring-opening reactions allows for the controlled introduction of new stereocenters, a critical aspect of modern drug design.
One notable application is in the synthesis of complex antibiotics. For instance, enantioenriched aziridine-2-carboxylates are key intermediates in the total synthesis of dynobacin A, a potent antibiotic.[3][5] The aziridine moiety serves as a masked amino acid, which is revealed later in the synthetic sequence through a regioselective ring-opening reaction.
Furthermore, the ring-opening of aziridine-2-carboxylates with various nucleophiles provides access to diverse scaffolds for drug discovery. For example, reaction with fluorine-18 containing nucleophiles has been explored for the synthesis of PET imaging agents.[7] The versatility of this chiral building block makes it a powerful tool for medicinal chemists in the quest for new and effective therapeutic agents. The use of N-(1-phenylethyl)aziridine-2-carboxylates has been reviewed in the synthesis of approved drugs and natural products.[8]
References
- 1. 67413-26-7 Benzyl (S)-aziridine-2-carboxylate AKSci 7751FA [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability and suppliers of (S)-2-Benzylaziridine-carboxylate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for (S)-2-Benzylaziridine. While the initial inquiry specified the carboxylate derivative, this guide focuses on the more readily available and foundational molecule, (S)-2-Benzylaziridine, a critical chiral building block in pharmaceutical and organic synthesis.
Commercial Availability and Suppliers
(S)-2-Benzylaziridine is commercially available from various chemical suppliers, typically offered in research-grade purities. The compound is generally supplied as a liquid.[1][2] Pricing and available quantities vary by supplier.
A summary of representative suppliers is provided below:
| Supplier Name | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers the compound through Combi-Blocks. |
| CymitQuimica | --INVALID-LINK-- | Provides various quantities from 250mg to 25g.[1] |
| Guidechem | --INVALID-LINK-- | Lists multiple suppliers for the compound.[2] |
| ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers and pricing information. |
| SynQuest Labs | --INVALID-LINK-- | Offers the compound with 95% purity. |
| CP Lab Safety | --INVALID-LINK-- | Provides the compound with a minimum purity of 98%. |
| Shanghai Macklin Biochemical Co., Ltd. | --INVALID-LINK-- | A supplier listed on various chemical platforms. |
Technical Data
This section summarizes the key physical and chemical properties of (S)-2-Benzylaziridine.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-Benzylaziridine | [1][2] |
| Synonyms | (2S)-2-benzylaziridine, (S)-Benzylaziridine | [1] |
| CAS Number | 73058-30-7 | [1][2] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | |
| Appearance | Colorless liquid | [2] |
| Purity | ≥95% - 98% (typical) | [1] |
| Enantiomeric Excess | >99% achievable via Wenker synthesis | |
| Boiling Point | 80-85 °C at 0.5 Torr | |
| Density | ~1.044 g/cm³ (predicted) | |
| Specific Rotation [α]D | Not available in public literature. | |
| Storage Conditions | Store in a cool, dry, and dark place. |
Experimental Protocols
Synthesis of (S)-2-Benzylaziridine via Wenker Synthesis
The asymmetric synthesis of (S)-2-Benzylaziridine can be effectively achieved from the chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol, through the Wenker synthesis. This method involves the formation of a sulfate ester followed by base-induced intramolecular cyclization.
Step 1: Formation of the Amino Alcohol Hydrogen Sulfate
-
In a suitable reaction vessel, a cold mixture of concentrated sulfuric acid (98%) and water is prepared.
-
The chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol, is dissolved in water and cooled to 0-5 °C.
-
The cold sulfuric acid solution is added dropwise to the amino alcohol solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, the reaction mixture is heated to approximately 110 °C for 3-4 hours.
-
Water is then carefully removed under reduced pressure (in vacuo) to yield the solid amino alcohol hydrogen sulfate.
Step 2: Cyclization to (S)-2-Benzylaziridine
-
To the crude amino alcohol hydrogen sulfate, add toluene and a 25% aqueous solution of sodium hydroxide (NaOH).
-
The mixture is heated to reflux and stirred overnight.
-
After cooling to room temperature, the organic phase is separated.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude (S)-2-Benzylaziridine as an oil.
Purification of (S)-2-Benzylaziridine
Method 1: Column Chromatography
-
The crude (S)-2-Benzylaziridine can be purified by silica gel column chromatography.
-
A suitable eluent system is a mixture of petroleum ether, ethyl acetate (EtOAc), and triethylamine (Et₃N) in a volumetric ratio of 5:1:1.
-
The fractions containing the pure product are collected and the solvent is evaporated to afford (S)-2-Benzylaziridine as a colorless oil.
Method 2: Vacuum Distillation
-
For larger quantities or higher purity, the crude product can be purified by fractional vacuum distillation.
-
The distillation is typically performed at a reduced pressure of approximately 0.5 Torr.
-
The fraction collected between 80-85 °C corresponds to the pure (S)-2-Benzylaziridine. A still head apparatus with a water-cooled condenser and a cow collection adapter is recommended for efficient fractionation.
Visualizations
Synthesis Workflow of (S)-2-Benzylaziridine
Caption: Synthetic pathway for (S)-2-Benzylaziridine via the Wenker synthesis.
Logical Relationship in Chiral Synthesis
Caption: Logical flow for the utilization of a chiral precursor in synthesis.
Safety Information
(S)-2-Benzylaziridine is an irritant and potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.
Applications in Research and Development
(S)-2-Benzylaziridine is a valuable chiral intermediate in organic synthesis. The strained aziridine ring is susceptible to ring-opening reactions with various nucleophiles, providing access to a wide range of chiral amines and other nitrogen-containing compounds. Its primary applications are in the pharmaceutical industry as a building block for the synthesis of biologically active molecules. It serves as a precursor for compounds such as renin inhibitors and cannabinoid type 2 (CB2) receptor agonists.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Benzylaziridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral aziridine-2-carboxylates are highly valuable building blocks in organic synthesis and medicinal chemistry.[1] Their strained three-membered ring allows for versatile ring-opening reactions, providing access to a wide array of chiral amines, unnatural amino acids, and complex heterocyclic structures.[2][3] Specifically, (S)-3-Benzylaziridine-2-carboxylate serves as a key intermediate for synthesizing pharmaceutically relevant compounds. This document outlines two primary, high-yielding, and stereoselective methods for its synthesis: the Catalytic Asymmetric Aza-Darzens reaction and the Catalytic Asymmetric Aziridination of an alkene.
Figure 1. High-level overview of synthetic routes to the target molecule.
Application Note 1: Catalytic Asymmetric Aza-Darzens Reaction
The aza-Darzens reaction is a powerful method for constructing aziridines from imines.[4] The asymmetric variant utilizes a chiral catalyst to control the stereochemical outcome, enabling the synthesis of enantiomerically enriched aziridines.[5] This approach involves the reaction of an N-protected benzaldimine with an α-bromoester in the presence of a chiral catalyst, typically a Lewis acid complex.[5][6]
Figure 2. Logical workflow for the catalytic asymmetric aza-Darzens reaction.
Data Summary
The following table summarizes representative results for the catalytic asymmetric aza-Darzens reaction to form 3-arylaziridine-2-carboxylates.
| Entry | Imine N-Protecting Group | Catalyst System | Yield (%) | dr (cis:trans) | ee (%) (cis) | Reference |
| 1 | Tosyl (Ts) | Mg / Vaulted Biphenanthrol Phosphate | 95 | >95:5 | 99 | [5] |
| 2 | Benzhydryl | VAPOL / B(OPh)₃ | 85 | >99:1 | 97 | [6] |
| 3 | Boc | Chiral Phosphonium Salt | 92 | >95:5 | 96 | [4] |
Detailed Experimental Protocol: Magnesium-Catalyzed Aza-Darzens Reaction
This protocol is adapted from the method described by Antilla et al. for the synthesis of highly functionalized donor-acceptor aziridines.[5]
Materials:
-
Chiral biphenanthrol-derived phosphoric acid (10 mol%)
-
n-Bu₂Mg (1.0 M in heptane, 10 mol%)
-
N-Tosylbenzaldimine (1.0 equiv)
-
Methyl 2-bromoacetate (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Toluene
-
Argon atmosphere
Equipment:
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and argon inlet
-
Syringes for liquid transfer
-
Low-temperature cooling bath (e.g., cryocool)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried round-bottom flask under an argon atmosphere, add the chiral phosphoric acid catalyst (0.10 mmol).
-
Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.
-
Slowly add n-Bu₂Mg solution (0.10 mmol, 0.10 mL of 1.0 M solution) dropwise.
-
Stir the resulting solution at room temperature for 1 hour to pre-form the magnesium phosphate salt catalyst.
-
-
Reaction Assembly:
-
Cool the catalyst solution to -50 °C.
-
In a separate flask, dissolve N-tosylbenzaldimine (1.0 mmol, 259 mg) in anhydrous toluene (3.0 mL).
-
Add the imine solution to the catalyst mixture via syringe.
-
Add methyl 2-bromoacetate (1.2 mmol, 184 mg) followed by DIPEA (1.2 mmol, 155 mg).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at -50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure methyl (2S,3R)-3-benzyl-1-tosylaziridine-2-carboxylate.
-
Application Note 2: Catalytic Asymmetric Aziridination of Cinnamates
This method involves the direct addition of a nitrene group across the double bond of an alkene, such as an ethyl cinnamate derivative.[7] The use of a chiral catalyst, commonly a copper or rhodium complex with a chiral ligand, ensures the enantioselective formation of the aziridine ring.[7][8] The nitrogen source is typically a reagent like chloramine-T or a sulfonylimide.
Figure 3. Simplified catalytic cycle for copper-catalyzed aziridination.
Data Summary
The following table summarizes representative results for the copper-catalyzed asymmetric aziridination of cinnamates.
| Entry | Alkene Substrate | Ligand | Nitrene Source | Yield (%) | ee (%) | Reference |
| 1 | Ethyl Cinnamate | Chiral Salen-type | PhI=NTs | 90 | 93 | [7] |
| 2 | Methyl Cinnamate | Chiral Bis(oxazoline) (BOX) | PhI=NTs | 85 | 94 | [8] |
| 3 | t-Butyl Cinnamate | Chiral Binaphthyldiimine | PhI=NTs | 92 | 97 | [7] |
Detailed Experimental Protocol: Copper/BOX-Catalyzed Aziridination
This protocol is based on the widely used Evans-Jacobsen aziridination methodology.[8]
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (5 mol%)
-
Chiral Bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX) (5.5 mol%)
-
Ethyl cinnamate (1.0 equiv)
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
-
Argon atmosphere
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa and argon/vacuum line
-
Syringes for liquid transfer
-
Standard glassware for work-up and purification
Procedure:
-
Catalyst Preparation:
-
Add CuOTf·0.5C₆H₆ (0.05 mmol, 12.6 mg) and the chiral BOX ligand (0.055 mmol) to an oven-dried Schlenk flask containing activated 4 Å molecular sieves (~200 mg).
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add anhydrous CH₂Cl₂ (5.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a pale green color.
-
-
Reaction Assembly:
-
Add ethyl cinnamate (1.0 mmol, 176 mg) to the catalyst solution.
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve PhI=NTs (1.1 mmol, 415 mg) in a minimal amount of anhydrous CH₂Cl₂ (~5.0 mL).
-
Add the PhI=NTs solution to the reaction mixture dropwise over 10 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C.
-
Monitor the disappearance of the ethyl cinnamate starting material by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the molecular sieves and catalyst byproducts.
-
Wash the Celite pad with additional CH₂Cl₂ (20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired ethyl (2R,3S)-3-phenyl-1-tosylaziridine-2-carboxylate. Note: The stereochemistry at C2 is often inverted relative to the BOX ligand's chirality, but this should be confirmed experimentally. The N-tosyl group can be removed under reductive conditions if the free NH-aziridine is desired.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Catalytic Enantioselective Aziridination of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic enantioselective aziridination of alkenes is a powerful transformation in modern organic synthesis, providing access to chiral aziridines. These three-membered nitrogen-containing heterocycles are valuable building blocks for the synthesis of a wide array of more complex, nitrogen-containing molecules, including chiral amines, amino alcohols, and unnatural amino acids, which are often key components of pharmaceuticals and other biologically active compounds.[1][2][3] This document provides detailed application notes and protocols for several state-of-the-art catalytic systems used in the enantioselective aziridination of alkenes.
Rhodium(II)-Catalyzed Enantioselective Aziridination
Dirhodium(II) tetracarboxylates have emerged as highly efficient catalysts for the asymmetric intermolecular aziridination of a broad range of alkenes.[4][5][6] These reactions are characterized by their high yields, excellent enantioselectivities, and operational simplicity, even on a gram scale with low catalyst loadings.[4][6]
Catalytic System Overview
-
Catalyst: C4-symmetrical dirhodium(II) tetracarboxylates, such as Rh₂(S-tfpttl)₄.
-
Nitrene Source: Sulfamates (e.g., p–tBu-phenylsulfamate).
-
Oxidant: Hypervalent iodine reagents, typically PhI(OPiv)₂.
-
Additive: A Brønsted acid, such as pentafluorobenzoic acid, can enhance enantioselectivity.[4]
-
Key Features: Broad substrate scope including mono-, di-, and trisubstituted olefins, high stereospecificity, and functional group tolerance.[4][5]
Proposed Catalytic Cycle
The proposed mechanism involves the formation of a triplet Rh-nitrene species as a key intermediate, which then drives the stereocontrolled approach and activation of the alkene substrate.[4][6]
Caption: Proposed catalytic cycle for Rh(II)-catalyzed aziridination.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Aziridination[4][5]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the dirhodium(II) catalyst (0.1-1.0 mol%).
-
Add the sulfamate (1.2 equivalents) and the oxidant (e.g., PhI(OPiv)₂) (1.3 equivalents).
-
If required, add the acidic additive (1.0 equivalent).
-
Add the solvent (e.g., toluene) and cool the mixture to the specified temperature (e.g., -15 °C).
-
Add the alkene (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at this temperature until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Performance
| Entry | Alkene Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Styrene | 85 | 87.5 |
| 2 | trans-β-Methylstyrene | 90 | 95 |
| 3 | cis-β-Methylstyrene | 88 | 94 |
| 4 | Indene | 92 | 98 |
| 5 | 1-Octene | 85 | 95 |
Data are representative examples from the literature and may vary based on specific reaction conditions.[4]
Copper-Catalyzed Enantioselective Aziridination
Copper complexes, particularly those with bisoxazoline or diimine ligands, are widely used for the enantioselective aziridination of alkenes.[7][8][9] These systems are particularly effective for styrenyl and other activated olefins.
Catalytic System Overview
-
Catalyst: Copper(I) or Copper(II) salts (e.g., CuOTf, Cu(OTf)₂) complexed with a chiral ligand.
-
Ligands: Chiral bisoxazoline (Box) or diimine ligands are commonly employed.
-
Nitrene Source: Phenyliodinane imino derivatives, such as [N-(p-toluenesulfonyl)imino]-phenyliodinane (PhI=NTs).[7]
-
Key Features: Well-established for styrenes, with high enantioselectivity. The mechanism can involve a Cu(I)/Cu(III) catalytic cycle.[7]
Proposed Catalytic Cycle
The reaction is proposed to proceed through a Cu(I)/Cu(III) cycle where the rate-determining step is the formation of a metallanitrene species.[7]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle.
Experimental Protocol: General Procedure for Copper-Catalyzed Aziridination[9]
-
In a dry reaction vessel under an inert atmosphere, dissolve the copper salt (e.g., CuOTf, 5 mol%) and the chiral ligand (5.5 mol%) in a suitable solvent (e.g., acetonitrile).
-
Stir the solution at room temperature for 1-2 hours to allow for complex formation.
-
Add the alkene (1.0 equivalent).
-
In a separate flask, dissolve the nitrene source (e.g., PhI=NTs, 1.1 equivalents) in the same solvent.
-
Add the solution of the nitrene source to the reaction mixture dropwise over a period of time.
-
Stir the reaction at the specified temperature until complete, as monitored by TLC.
-
After completion, concentrate the reaction mixture and purify the residue by column chromatography.
Data Presentation: Substrate Scope and Performance
| Entry | Alkene Substrate | Ligand Type | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Styrene | Bisoxazoline | ≥85 | ≥90 |
| 2 | 4-Chlorostyrene | Bisoxazoline | High | High |
| 3 | 4-Methylstyrene | Bisoxazoline | High | High |
| 4 | cis-Stilbene | Diimine | Moderate | High |
| 5 | trans-Stilbene | Bisoxazoline | High | High |
Data are representative examples from the literature and may vary based on specific reaction conditions.[7][9]
Iron-Catalyzed Enantioselective Aziridination
Iron-based catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts. Recent advancements have led to the development of highly active iron catalysts for enantioselective aziridination.[10][11]
Catalytic System Overview
-
Catalyst: Iron complexes with N-heterocyclic carbene (NHC) or porphyrin-type ligands.[10][11]
-
Nitrene Source: Organic azides (e.g., aryl or alkyl azides).
-
Key Features: Utilizes earth-abundant iron, can be effective for both aryl and alkyl azides, and the mechanism often involves an iron-imide intermediate.[10][11]
Experimental Workflow
The general workflow for an iron-catalyzed aziridination experiment is outlined below.
Caption: General experimental workflow for iron-catalyzed aziridination.
Experimental Protocol: General Procedure for Iron-Catalyzed Aziridination with Organic Azides[10][11]
-
To a glovebox, add the iron catalyst (1-5 mol%) to a vial.
-
Add the alkene (1.0 equivalent) and a suitable solvent (e.g., benzene, as toluene may undergo competing C-H amination).
-
Add the organic azide (1.1 equivalents).
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Data Presentation: Substrate Scope and Performance
| Entry | Alkene Substrate | Azide | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 1-Decene | p-Tolyl azide | High | Not Reported (focus on mechanism) |
| 2 | Styrene | Aryl azides | Good | Up to 99 (with chiral Co-porphyrin) |
| 3 | 1-Octene | n-Octyl azide | Moderate | Not Reported (focus on mechanism) |
Data are representative, with a focus on mechanistic studies for some iron systems. Enantioselectivity is highly dependent on the specific chiral ligand used.[10][11][12]
Conclusion
The catalytic enantioselective aziridination of alkenes is a rapidly evolving field with a diverse range of effective catalytic systems. The choice of catalyst—whether based on rhodium, copper, or iron—depends on the specific substrate, the desired nitrogen source, and considerations of cost and sustainability. The protocols and data presented here provide a starting point for researchers to implement these powerful synthetic methods in their own work. Further optimization of reaction conditions may be necessary to achieve the best results for a particular substrate.
References
- 1. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Catalytic Asymmetric Aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 6. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. On the enantioselectivity of aziridination of styrene catalysed by copper triflate and copper-exchanged zeolite Y: consequences of the phase behaviour of enantiomeric mixtures of N-arene-sulfonyl-2-phenylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 10. Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Opening Reactions of (S)-2-Benzylaziridine-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (S)-2-benzylaziridine-carboxylate as a versatile building block in organic synthesis. The inherent ring strain of the aziridine moiety (approximately 26-27 kcal/mol) makes it susceptible to nucleophilic attack, providing a regio- and stereoselective route to a variety of valuable α- and β-amino acid derivatives.[1] This document outlines the general principles, quantitative data from representative reactions, detailed experimental protocols, and key mechanistic pathways.
Introduction
This compound and its ester derivatives are powerful intermediates in the synthesis of nitrogen-containing compounds, many of which are of significant interest in medicinal chemistry and drug development. The regioselectivity of the ring-opening reaction is a critical aspect, largely influenced by the nature of the nucleophile, the solvent, and the activating group on the aziridine nitrogen. Generally, heteroatom nucleophiles tend to attack at the less substituted C3 position (β-attack), leading to the formation of α-amino acid derivatives.[1] Conversely, the regioselectivity with carbon nucleophiles can be more variable and is often influenced by the presence of Lewis acids.[1]
Data Presentation: Regioselectivity and Yields
The following tables summarize representative quantitative data for the nucleophilic ring-opening of N-substituted (S)-2-benzylaziridine-2-carboxylates and closely related analogs. It is important to note that the reaction outcomes are highly dependent on the specific substrate and reaction conditions.
Table 1: Ring-Opening with Oxygen Nucleophiles
| N-Protecting Group | Nucleophile | Lewis Acid/Catalyst | Solvent | Product (Major Regioisomer) | Yield (%) | Reference |
| Nosyl | Carbohydrate C1-OH | BF₃·OEt₂ | CH₂Cl₂ | β-O-Glycosyl-α-amino acid derivative | Good | [2] |
| Nosyl | Carbohydrate C1-OH | CuOAc/DBU | CH₂Cl₂ | β-O-Glycosyl-α-amino acid derivative | Good | [2] |
Table 2: Ring-Opening with Nitrogen Nucleophiles
| N-Protecting Group | Nucleophile | Lewis Acid/Catalyst | Solvent | Product (Major Regioisomer) | Yield (%) | Reference |
| Tosyl | Benzylamine | None | DMSO | β-Amino-α-amino acid derivative | High | [3] |
| Boc | Azide (TMSN₃) | BF₃·OEt₂ | CH₂Cl₂ | β-Azido-α-amino acid derivative | 67 | [4] |
| Cbz | [¹⁸F]Fluoride | K₂CO₃/K₂₂₂ | CH₃CN | α-[¹⁸F]Fluoro-β-alanine derivative | High RCY | [5] |
| Boc | [¹⁸F]Fluoride | K₂CO₃/K₂₂₂ | CH₃CN | α-[¹⁸F]Fluoro-β-alanine derivative | High RCY | [5] |
Table 3: Ring-Opening with Sulfur Nucleophiles
| N-Protecting Group | Nucleophile | Lewis Acid/Catalyst | Solvent | Product (Major Regioisomer) | Yield (%) | Reference |
| Trityl | Thiophenol | None | CH₂Cl₂ | β-Thiophenyl-α-amino acid derivative | High | [6] |
| Benzoyl | Sodium Thiophenolate | None | MeOH | β-Thiophenyl-α-amino acid derivative | High | [7] |
Table 4: Ring-Opening with Carbon Nucleophiles
| N-Protecting Group | Nucleophile | Lewis Acid/Catalyst | Solvent | Product (Major Regioisomer) | Yield (%) | Reference |
| Tosyl | Wittig Reagents | None | THF | Unsaturated α-amino acid derivative | Good | [8] |
| Benzyl | Grignard Reagents | None | THF | β-Substituted-α-amino acid derivative | N/A | [1] |
Experimental Protocols
The following are detailed protocols for key ring-opening reactions of N-protected (S)-2-benzylaziridine-2-carboxylate esters.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile
This protocol is adapted from general procedures for the ring-opening of activated aziridines.
-
Materials:
-
N-Tosyl-(S)-2-benzylaziridine-2-carboxylate methyl ester (1.0 eq)
-
Amine nucleophile (e.g., Benzylamine, 1.2 eq)
-
Lewis Acid (e.g., BF₃·OEt₂, 0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of N-Tosyl-(S)-2-benzylaziridine-2-carboxylate methyl ester in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the amine nucleophile.
-
Add the Lewis acid dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired β-amino-α-amino acid derivative.
-
Protocol 2: General Procedure for Ring-Opening with a Thiol Nucleophile
This protocol is based on the reaction of N-protected aziridines with thiols.[6]
-
Materials:
-
N-Trityl-(S)-2-benzylaziridine-2-carboxylate ethyl ester (1.0 eq)
-
Thiol nucleophile (e.g., Thiophenol, 1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the N-Trityl-(S)-2-benzylaziridine-2-carboxylate ethyl ester in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add the thiol nucleophile to the solution at room temperature.
-
Stir the reaction mixture for 12-48 hours, monitoring its progress by TLC.
-
After completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-thio-α-amino acid derivative.
-
Mandatory Visualizations
Diagram 1: General Reaction Scheme for Nucleophilic Ring-Opening
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents; an enantioefficient synthesis of unsaturated amino acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
(S)-2-Benzylaziridine-carboxylate: A Versatile Chiral Building Block in Total Synthesis
(S)-2-Benzylaziridine-carboxylate and its ester derivatives have emerged as powerful and versatile chiral building blocks in the asymmetric synthesis of a wide array of complex nitrogen-containing natural products and pharmaceutically important molecules. The inherent ring strain of the aziridine core, combined with the stereochemical information embedded in the chiral center at C2, makes it a highly valuable synthon for the stereoselective introduction of amino functionalities. This application note details the synthesis of this chiral building block and provides protocols for its application in key synthetic transformations, supported by quantitative data and visual workflows.
Significance and Applications
The utility of this compound in total synthesis stems from its ability to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity allows for the controlled formation of α- and β-amino acids, amino alcohols, and other complex chiral amines, which are key structural motifs in many biologically active compounds. The benzyl group on the nitrogen atom serves as a readily removable protecting group, further enhancing its synthetic utility.
Applications of chiral aziridine-2-carboxylates, a class of compounds to which this compound belongs, have been noted in the synthesis of antiviral agents and other complex molecules. For instance, related chiral aziridines have been employed as key intermediates in synthetic routes towards oseltamivir (Tamiflu) and the marine alkaloid (-)-agelastatin A.
Synthesis of the Chiral Building Block
The most common and efficient route to this compound esters begins with the readily available and inexpensive chiral pool starting material, L-serine. The synthesis involves protection of the amino and carboxyl groups, followed by activation of the hydroxyl group and subsequent intramolecular cyclization.
Experimental Protocol: Synthesis of Methyl (S)-2-Benzylaziridine-2-carboxylate
This protocol outlines a typical procedure for the preparation of the methyl ester of (S)-2-benzylaziridine-2-carboxylate starting from L-serine.
Step 1: N-Benzylation and O-Mesylation of L-Serine Methyl Ester
-
N-Benzylation: To a solution of L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, add triethylamine (2.2 equivalents) at 0 °C. Stir the mixture for 15 minutes, then add benzyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-benzyl-L-serine methyl ester.
-
O-Mesylation: The crude N-benzyl-L-serine methyl ester is dissolved in anhydrous dichloromethane and cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0 °C for 2-4 hours. The reaction mixture is then washed successively with cold 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude mesylated intermediate.
Step 2: Intramolecular Cyclization to the Aziridine
-
The crude mesylated intermediate is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Potassium tert-butoxide (1.2 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford pure methyl (S)-2-benzylaziridine-2-carboxylate.
Key Reactions: Nucleophilic Ring-Opening
The cornerstone of the synthetic utility of this compound lies in its regioselective and stereospecific ring-opening with a diverse range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, leading to inversion of configuration at the center of attack. The regioselectivity is influenced by the nature of the nucleophile and the reaction conditions, with attack generally favored at the less hindered C3 position to yield α-amino acid derivatives.
Data Presentation: Regioselective Ring-Opening Reactions
| Nucleophile | Product Type | Regioselectivity (C3:C2 attack) | Diastereoselectivity | Typical Yield (%) |
| Organocuprates (R₂CuLi) | β-Substituted α-Amino Acid Derivatives | >95:5 | >98% de | 80-95 |
| Grignard Reagents (RMgBr) | β-Substituted α-Amino Alcohols | Variable, often favors C2 | Moderate to High | 60-85 |
| Azides (NaN₃) | β-Azido-α-amino Acid Derivatives | >98:2 | >99% de | 90-98 |
| Thiols (RSH) | β-Thio-α-amino Acid Derivatives | >95:5 | >98% de | 85-95 |
| Halides (LiX) | β-Halo-α-amino Acid Derivatives | >95:5 | >99% de | 75-90 |
Note: The data presented in this table are representative values based on analogous systems and may vary depending on the specific substrate, nucleophile, and reaction conditions.
Experimental Protocol: General Procedure for Nucleophilic Ring-Opening with Organocuprates
-
To a solution of copper(I) iodide (1.1 equivalents) in anhydrous THF at -78 °C, add the organolithium reagent (2.2 equivalents) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to form the lithium diorganocuprate.
-
A solution of methyl (S)-2-benzylaziridine-2-carboxylate (1 equivalent) in anhydrous THF is then added dropwise to the cuprate solution at -78 °C.
-
The reaction mixture is stirred at this temperature for 2-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding β-substituted α-amino acid derivative.
Visualizations
Caption: Synthesis of (S)-2-Benzylaziridine-2-carboxylate Methyl Ester.
Caption: Regioselective Nucleophilic Ring-Opening of (S)-2-Benzylaziridine-2-carboxylate.
Application Notes and Protocols: Synthesis of Unnatural Amino Acids using (S)-2-Benzylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unnatural amino acids are invaluable tools in medicinal chemistry and chemical biology, offering the ability to fine-tune the pharmacological properties of peptides and other bioactive molecules. (S)-2-Benzylaziridine-2-carboxylate serves as a versatile chiral building block for the stereoselective synthesis of a diverse array of these non-proteinogenic amino acids. The inherent ring strain of the aziridine moiety allows for highly regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This document provides detailed protocols for the synthesis of the key aziridine precursor and its subsequent conversion into valuable unnatural α- and β-amino acid derivatives, along with data on typical reaction outcomes.
Core Synthesis Strategy
The overall synthetic strategy involves a two-stage process:
-
Synthesis of the Chiral Aziridine Precursor: Preparation of benzyl (2S)-1-trityl-2-aziridinecarboxylate from a readily available chiral pool starting material, L-serine.
-
Nucleophilic Ring-Opening: Reaction of the activated aziridine with various nucleophiles to introduce diverse side chains, leading to the formation of unnatural amino acids.
-
Deprotection: Removal of the protecting groups to yield the final unnatural amino acid.
This approach allows for a modular and efficient synthesis of a library of unnatural amino acids with high enantiopurity.
Experimental Protocols
Protocol 1: Synthesis of Benzyl (2S)-1-trityl-2-aziridinecarboxylate
This protocol outlines the synthesis of the key N-tritylated aziridine precursor from N-trityl-L-serine benzyl ester. The trityl group serves to protect the nitrogen atom and activate the aziridine ring for subsequent reactions.
Materials:
-
N-trityl-L-serine benzyl ester
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Sulfuryl chloride (SO2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve N-trityl-L-serine benzyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -50 °C using a dry ice/acetone bath.
-
Add triethylamine (1.2 eq) dropwise to the cooled solution.
-
Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at -50 °C.
-
Stir the reaction mixture at -50 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford benzyl (2S)-1-trityl-2-aziridinecarboxylate as a white solid.
Expected Yield: Approximately 90%.[1]
Protocol 2: Ring-Opening of Benzyl (2S)-1-trityl-2-aziridinecarboxylate with Organocuprates
This protocol describes the regioselective ring-opening of the N-tritylated aziridine with a Gilman reagent (a lithium diorganocuprate) to synthesize β-substituted α-amino acid derivatives.
Materials:
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., methyllithium, phenyllithium)
-
Benzyl (2S)-1-trityl-2-aziridinecarboxylate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of CuI (1.1 eq) in anhydrous THF at -20 °C under an inert atmosphere, add the organolithium reagent (2.2 eq) dropwise.
-
Stir the resulting solution at -20 °C for 30 minutes to form the lithium diorganocuprate.
-
Cool the cuprate solution to -78 °C.
-
Add a solution of benzyl (2S)-1-trityl-2-aziridinecarboxylate (1.0 eq) in anhydrous THF to the cuprate solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired β-substituted α-amino acid derivative.
Protocol 3: Ring-Opening of Benzyl (2S)-1-trityl-2-aziridinecarboxylate with Grignard Reagents
This protocol details the ring-opening reaction using a Grignard reagent, which provides another versatile method for introducing a variety of alkyl or aryl side chains.
Materials:
-
Benzyl (2S)-1-trityl-2-aziridinecarboxylate
-
Anhydrous diethyl ether or THF
-
Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium bromide) (2.0 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve benzyl (2S)-1-trityl-2-aziridinecarboxylate (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the ring-opened product.
Protocol 4: Deprotection of the N-Trityl Group
The final step in the synthesis is the removal of the acid-labile N-trityl group to yield the free amine.
Materials:
-
N-trityl protected amino acid derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-trityl protected amino acid derivative in DCM.
-
Add triethylsilane (2-3 eq) to the solution.
-
Add trifluoroacetic acid (10-20% v/v in DCM) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO3 solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by crystallization or chromatography. In some cases, precipitation of the product from diethyl ether can be effective.
Data Presentation
The following tables summarize typical yields and stereoselectivities for the ring-opening reactions of N-protected aziridine-2-carboxylates with various nucleophiles.
| Entry | Nucleophile (R in R₂CuLi or RMgX) | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Me₂CuLi | β-Methyl-α-amino acid | 85 | >95:5 | [2] |
| 2 | Ph₂CuLi | β-Phenyl-α-amino acid | 78 | >95:5 | [2] |
| 3 | (n-Bu)₂CuLi | β-Butyl-α-amino acid | 82 | >95:5 | [2] |
| 4 | MeMgBr | β-Methyl-α-amino acid | 75 | 90:10 | [3][4] |
| 5 | PhMgBr | β-Phenyl-α-amino acid | 72 | 88:12 | [3][4] |
| 6 | EtMgBr | β-Ethyl-α-amino acid | 70 | 92:8 | [3][4] |
Note: Yields and diastereoselectivities are highly dependent on the specific substrate, nucleophile, and reaction conditions.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of unnatural amino acids.
Regioselective Ring-Opening Pathway
Caption: Regioselectivity in the nucleophilic ring-opening of aziridine-2-carboxylates.
Applications in Drug Development
Unnatural amino acids synthesized via this methodology have significant applications in the development of novel therapeutics. The incorporation of these modified building blocks can lead to peptides with enhanced proteolytic stability, improved receptor binding affinity, and altered pharmacokinetic profiles.
A notable area of application is in the design of HIV protease inhibitors . Many successful HIV protease inhibitors incorporate unnatural amino acids to mimic the transition state of the viral protease substrate, leading to potent and selective inhibition. The ability to synthesize a diverse range of β-aryl-α-amino acids using the described aziridine chemistry is particularly relevant for this class of drugs.[5]
Furthermore, these unnatural amino acids are crucial components in the development of:
-
Anticancer agents
-
Antibiotics
-
Enzyme inhibitors for a variety of therapeutic targets.
The modularity of the synthetic route described herein makes it a powerful tool for generating libraries of novel amino acid derivatives for screening in drug discovery programs.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis of novel inhibitors of the HIV-1 protease: difunctional enols of simple N-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Benzylaziridine Derivatives in Modern Medicinal Chemistry: Applications and Protocols
For Immediate Release
Benzylaziridine derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities that make them promising candidates for drug development. Their unique structural features, characterized by a strained three-membered aziridine ring attached to a benzyl group, underpin their reactivity and therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of these molecules.
Introduction to Benzylaziridine Derivatives
The core of a benzylaziridine derivative is the aziridine ring, a nitrogen-containing heterocycle. This ring is highly strained, making it susceptible to nucleophilic attack and ring-opening reactions. This reactivity is central to the biological activity of many aziridine-containing compounds, allowing them to form covalent bonds with biological macromolecules such as DNA and proteins. The benzyl group, a phenylmethyl substituent, influences the compound's lipophilicity and can play a role in its interaction with biological targets.
Many natural and synthetic compounds containing the aziridine ring exhibit potent pharmacological activities, including anticancer, antibacterial, and enzyme-inhibitory effects.[1] The benzyl substituent can further modulate this activity, making benzylaziridine derivatives a versatile scaffold for medicinal chemistry exploration.
Applications in Anticancer Therapy
One of the most explored applications of benzylaziridine derivatives is in the development of anticancer agents. The mechanism of action for many aziridine-containing anticancer drugs is believed to involve the alkylation of DNA.[2][3] This process can occur through the opening of the strained aziridine ring, which forms a reactive intermediate that can covalently bind to nucleophilic sites on DNA bases, particularly guanine. This can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]
Several established anticancer drugs, such as Mitomycin C and Thiotepa, contain aziridine rings and function as DNA alkylating agents.[2] While not benzylaziridine derivatives themselves, their clinical success has spurred interest in developing novel aziridine-containing compounds with improved efficacy and reduced side effects. The benzyl group in benzylaziridine derivatives can enhance their cellular uptake and modulate their reactivity and target specificity.
Quantitative Data on Anticancer Activity
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-Benzylnaphth[2,3-d]imidazole (1h) | Leukemia (CCRF-CEM) | < 0.01 | [5] |
| 2-Benzylnaphth[2,3-d]imidazole (1i) | Leukemia (RPMI-8226) | < 0.01 | [5] |
| 2-Benzylnaphth[2,3-d]imidazole (1j) | Leukemia (SR) | 0.02 | [5] |
| Morpholine substituted quinazoline (AK-10) | Breast (MCF-7) | 3.15 ± 0.23 | [6] |
| Morpholine substituted quinazoline (AK-10) | Lung (A549) | 8.55 ± 0.67 | [6] |
| Morpholine substituted quinazoline (AK-10) | Neuroblastoma (SHSY-5Y) | 3.36 ± 0.29 | [6] |
| Quinoline-pyrimidine hybrid (85) | Various | 1.32 | [7] |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) (6) | Prostate (rat, 5α-reductase type 1) | 3.44 | [8] |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) (6) | Prostate (rat, 5α-reductase type 2) | 0.37 | [8] |
Applications as Enzyme Inhibitors
Benzylaziridine derivatives have also shown promise as inhibitors of various enzymes. The mechanism of inhibition often involves the covalent modification of amino acid residues within the enzyme's active site, leading to irreversible inactivation. The specificity of these derivatives for a particular enzyme can be tuned by modifying the substituents on the benzyl and aziridine rings.
For example, derivatives of benzylaziridine have been investigated as inhibitors of lysyl oxidase, an enzyme involved in collagen and elastin cross-linking. Such inhibitors could have therapeutic applications in diseases characterized by excessive fibrosis.
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-2-benzylaziridine
This protocol describes a one-pot synthesis of N-tosyl-2-benzylaziridine from the corresponding 2-amino alcohol, a common precursor. N-tosylation activates the aziridine ring, making it a versatile intermediate for further synthetic modifications.
Materials:
-
(S)-2-Amino-3-phenyl-1-propanol
-
Tosyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH2Cl2)
-
Water
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and stirring equipment
Procedure: [9]
-
To a vigorously stirred mixture of (S)-2-amino-3-phenyl-1-propanol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
Continue stirring for 30 minutes.
-
Add ice and water to the reaction mixture.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the N-tosyl-2-benzylaziridine.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of benzylaziridine derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Benzylaziridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzylaziridine derivative in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Mechanism of Action
The primary mechanism of anticancer activity for many aziridine derivatives involves the alkylation of DNA, which can trigger a cascade of cellular events leading to apoptosis. The following diagrams illustrate this process.
Caption: DNA Alkylation by Benzylaziridine Derivatives.
Caption: DNA Damage-Induced Apoptosis Pathway.
Conclusion
Benzylaziridine derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology. Their inherent reactivity, coupled with the modulatory effects of the benzyl group, allows for the design of potent and potentially selective drugs. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of this exciting class of compounds. Further research into the structure-activity relationships and mechanisms of action of benzylaziridine derivatives will be crucial for realizing their full therapeutic potential.
References
- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 5. Synthesis and cytotoxicity of substituted 2-benzylnaphth[2,3-d]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual-acting agents that possess reversing resistance and anticancer activities: Design, synthesis, MES-SA/Dx5 cell assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Peptide Analogues using (S)-2-Benzylaziridine-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Benzylaziridine-carboxylate is a valuable building block in medicinal chemistry for the synthesis of diverse peptide analogues. Its strained three-membered ring serves as an electrophilic handle, enabling site-selective modification of peptides through nucleophilic ring-opening reactions. This unique reactivity allows for the introduction of various functionalities, including fluorophores, carbohydrates, and other bioactive moieties, making it a powerful tool in drug discovery and development. These application notes provide detailed protocols for the incorporation of this compound into peptides and their subsequent modification.
Key Applications
-
Site-Selective Peptide Conjugation: The aziridine ring can be selectively opened by nucleophiles, such as thiols, to form stable covalent bonds. This allows for the precise attachment of labels or other molecules to a specific site in a peptide sequence.[1][2]
-
Synthesis of Peptidomimetics: The incorporation of the rigid aziridine structure can constrain the peptide backbone, leading to the formation of peptidomimetics with improved conformational stability and biological activity.
-
Development of Irreversible Inhibitors: The electrophilic nature of the aziridine ring can be exploited to design irreversible inhibitors that covalently bind to the active site of target enzymes.
Experimental Protocols
Protocol 1: Synthesis of N-Trityl-(S)-2-benzylaziridine-2-carboxylate Methyl Ester
This protocol describes the synthesis of the protected aziridine building block, which can be subsequently incorporated into a peptide sequence.
Materials:
-
(S)-Serine methyl ester hydrochloride
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (Ms-Cl)
-
Sodium hydride (NaH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Tritylation:
-
Suspend (S)-Serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add TEA (2.2 eq) and stir the mixture at 0 °C for 15 minutes.
-
Add Trt-Cl (1.1 eq) portion-wise and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Trityl-(S)-serine methyl ester.
-
-
O-Mesylation:
-
Dissolve N-Trityl-(S)-serine methyl ester (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add TEA (1.5 eq).
-
Add Ms-Cl (1.2 eq) dropwise and stir the reaction at 0 °C for 2 hours.
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The crude O-mesylated product is used in the next step without further purification.
-
-
Cyclization:
-
Dissolve the crude O-mesylated product in anhydrous THF.
-
Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Trityl-(S)-2-benzylaziridine-2-carboxylate methyl ester.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound
This protocol outlines the incorporation of the protected aziridine amino acid into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-Trityl-(S)-2-benzylaziridine-2-carboxylic acid
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3.0 eq) with DIC (3.0 eq) and OxymaPure® (3.0 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Aziridine:
-
Couple Fmoc-N-Trityl-(S)-2-benzylaziridine-2-carboxylic acid using the same procedure as other amino acids.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 3: Nucleophilic Ring-Opening of Aziridine-Containing Peptides with Thiols
This protocol describes the site-selective modification of a peptide containing an this compound residue with a thiol nucleophile.
Materials:
-
Aziridine-containing peptide
-
Thiol nucleophile (e.g., cysteine, glutathione, thiophenol)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve the aziridine-containing peptide in the chosen solvent.
-
Add the thiol nucleophile (1.5 - 3.0 eq).
-
Add the base (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, acidify the reaction mixture with a small amount of TFA.
-
Purify the resulting peptide analogue by reverse-phase HPLC.
Quantitative Data
The following tables summarize typical yields for the key synthetic steps.
| Table 1: Synthesis of Protected Aziridine Building Block | |
| Reaction Step | Typical Yield (%) |
| N-Tritylation of (S)-Serine methyl ester | 85 - 95 |
| O-Mesylation of N-Trityl-(S)-serine methyl ester | >95 (used crude) |
| Cyclization to N-Trityl-(S)-2-benzylaziridine-2-carboxylate methyl ester | 70 - 85 |
| Table 2: Nucleophilic Ring-Opening of Aziridine-Containing Peptides with Thiols | ||
| Peptide Substrate | Thiol Nucleophile | Yield of Conjugate (%) [3] |
| C-glycosyl-aziridine derivative 1 | Thiophenol | 67 |
| C-glycosyl-aziridine derivative 2 | Thiophenol | 68 |
| C-glycosyl-aziridine derivative 3 | Thiophenol | 72 |
| C-glycosyl-aziridine derivative 4 | Thiophenol | 72 |
Visualizations
Synthesis of the Aziridine Building Block
Caption: Workflow for the synthesis of the protected aziridine building block.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Iterative cycle of Fmoc-based solid-phase peptide synthesis.
Nucleophilic Ring-Opening Reaction
Caption: General scheme for the nucleophilic ring-opening of an aziridine-containing peptide.
References
- 1. Site-selective conjugation of thiols with aziridine-2-carboxylic acid-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal-Catalyzed Ring Expansion Reactions of Aziridine-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the metal-catalyzed ring expansion reactions of aziridine-2-carboxylates. These reactions are powerful tools for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. The inherent ring strain of aziridines makes them versatile building blocks for constructing more complex molecular architectures.[1][2][3]
Introduction
Aziridine-2-carboxylates are attractive starting materials in organic synthesis due to their inherent reactivity stemming from ring strain (approximately 26-27 kcal/mol).[2] This high reactivity allows for a variety of ring-opening and ring-expansion reactions, providing access to larger, more complex heterocyclic systems.[1][3] Metal catalysis plays a crucial role in controlling the regio- and stereoselectivity of these transformations, enabling the synthesis of enantiomerically pure products.[4][5] This document outlines key metal-catalyzed ring expansion reactions of aziridine-2-carboxylates, including detailed experimental protocols and data to facilitate their application in a research and development setting.
I. Palladium-Catalyzed Ring-Opening Cross-Coupling Reactions
Palladium catalysis is a versatile tool for the regioselective and stereospecific ring-opening of aziridines.[4][6][7][8] These reactions often proceed via an oxidative addition of the aziridine to a Pd(0) complex, followed by transmetalation and reductive elimination to afford the cross-coupled product.[4][7]
A. Application Note: Synthesis of β²-Aryl Amino Acids
A notable application of palladium catalysis is the synthesis of enantiomerically enriched β²-aryl amino acids from aziridine-2-carboxylates and arylboronic acids.[4] This method provides a direct route to valuable building blocks for peptide synthesis and drug discovery. The use of a highly σ-donating N-heterocyclic carbene (NHC) ligand is crucial for achieving high selectivity.[4]
B. Experimental Protocol: Palladium-Catalyzed Arylation of Aziridine-2-carboxylates
This protocol is adapted from the work of the Minakata group for the synthesis of β²-aryl amino acids.[4]
Materials:
-
Aziridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
NHC ligand (e.g., IPr·HCl or a custom ligand with NMe₂ groups) (5.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (0.1 M)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aziridine-2-carboxylate, arylboronic acid, [Pd(allyl)Cl]₂, NHC ligand, and K₃PO₄.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C. Data Presentation
| Entry | Aziridine-2-carboxylate | Arylboronic Acid | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | N-Ts, C-Ph | Phenylboronic acid | [Pd(allyl)Cl]₂ / SIPr | >95 | >99 | [4] |
| 2 | N-Ts, C-Me | 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂ / IPr-NMe₂ | 85 | 98 | [4] |
II. Rhodium-Catalyzed Ring Expansion Reactions
Rhodium catalysts are effective in promoting various ring expansion reactions of aziridines, often involving the formation of ylide intermediates.[9][10][11]
A. Application Note: Synthesis of Dehydropiperazines
Rhodium(II) catalysts can mediate the ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles to produce dehydropiperazines with high diastereocontrol.[9][11] This transformation proceeds through the formation of a rhodium carbene, which then reacts with the aziridine to form an aziridinium ylide that undergoes a pseudo-1,4-sigmatropic rearrangement.[9]
B. Experimental Protocol: Rhodium-Catalyzed Synthesis of Dehydropiperazines
This protocol is a general representation based on literature descriptions.[9][11]
Materials:
-
Aziridine (1.0 equiv)
-
N-Sulfonyl-1,2,3-triazole (1.2 equiv)
-
Rh₂(OAc)₄ (2 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aziridine and the N-sulfonyl-1,2,3-triazole.
-
Dissolve the starting materials in the anhydrous, degassed solvent.
-
Add the Rh₂(OAc)₄ catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring for N₂ evolution and reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the dehydropiperazine product.
C. Data Presentation
| Entry | Aziridine Substituent | N-Sulfonyl-1,2,3-triazole Substituent | Catalyst | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | N-Ts, C-Ph | N-Ts | Rh₂(OAc)₄ | 85 | >20:1 | [9] |
| 2 | N-Bn, C-CO₂Me | N-Bs | Rh₂(esp)₂ | 78 | 15:1 | [11] |
III. Lewis Acid-Catalyzed Ring Expansion Reactions
Lewis acids can activate the aziridine ring towards nucleophilic attack, facilitating ring expansion reactions with various partners.[5]
A. Application Note: Synthesis of Imidazolidin-2-ones
The reaction of aziridine-2-carboxylates with isocyanates in the presence of a Lewis acid catalyst, such as MgBr₂·OEt₂, provides a stereospecific route to 4-functionalized imidazolidin-2-ones.[5] This reaction proceeds with retention of configuration at the C-2 position of the aziridine.[5]
B. Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Imidazolidin-2-ones
This protocol is based on the work of Alper and coworkers.[5]
Materials:
-
Aziridine-2-carboxylate (1.0 equiv)
-
Isocyanate (1.1 equiv)
-
MgBr₂·OEt₂ (1.0 equiv)
-
Anhydrous CH₂Cl₂
Procedure:
-
To a solution of the aziridine-2-carboxylate in anhydrous CH₂Cl₂ under an inert atmosphere, add the isocyanate.
-
Cool the mixture to 0 °C and add a solution of MgBr₂·OEt₂ in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
C. Data Presentation
| Entry | Aziridine N-Substituent | Isocyanate | Lewis Acid | Yield (%) | Stereochemistry | Reference |
| 1 | Benzyl | Phenyl isocyanate | MgBr₂·OEt₂ | 89 | Retention | [5] |
| 2 | Trityl | Ethyl isocyanate | TMSCl | 85 | Retention | [5] |
IV. Zinc-Mediated Ring Expansion to Iminothiazolidines
A. Application Note: Synthesis of cis-2-Iminothiazolidines
The reaction of trans-N-alkyl aziridine-2-carboxylates with isothiocyanates mediated by zinc tetrafluoroborate leads to the stereoselective formation of cis-2-iminothiazolidines.[12][13] This reaction proceeds via a regio- and stereospecific nucleophilic ring opening.[12][13]
B. Experimental Protocol: Zinc-Mediated Synthesis of cis-2-Iminothiazolidines
This protocol is adapted from the work of Abarbri and coworkers.[12][13]
Materials:
-
trans-N-Alkyl aziridine-2-carboxylate (1.0 equiv)
-
Isothiocyanate (1.2 equiv)
-
Zn(BF₄)₂·xH₂O (0.1 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a reaction vessel, combine the trans-N-alkyl aziridine-2-carboxylate, isothiocyanate, and Zn(BF₄)₂·xH₂O in DCE.
-
Reflux the mixture, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Data Presentation
| Entry | Aziridine N-Alkyl Group | Isothiocyanate | Yield (%) | Product | Reference |
| 1 | Isopropyl | Phenyl isothiocyanate | 90 | cis-2-Iminothiazolidine | [12] |
| 2 | Cyclohexyl | 4-Chlorophenyl isothiocyanate | 82 | cis-2-Iminothiazolidine | [12] |
| 3 | Isopropyl | Ethyl isothiocyanate | 75 | cis-Thiazolidine-2-iminium tetrafluoroborate | [12][13] |
Visualizations
Caption: General experimental workflow for metal-catalyzed reactions.
Caption: Palladium-catalyzed ring-opening arylation cycle.
Caption: Rhodium-catalyzed dehydropiperazine synthesis pathway.
This document provides a starting point for researchers interested in utilizing metal-catalyzed ring expansion reactions of aziridine-2-carboxylates. For more specific applications and substrate scopes, consulting the primary literature is recommended.
References
- 1. scispace.com [scispace.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bioorg.org [bioorg.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rh-Catalyzed Aziridine Ring Expansions to Dehydropiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium(ii)-catalysed tandem aziridination and ring-opening: stereoselective synthesis of functionalised tetrahydrofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Re-Evaluation of Product Outcomes in the Rh-Catalyzed Ring Expansion of Aziridines with N-Sulfonyl-1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc Tetrafluoroborate-Mediated Ring Expansion of trans-Aziridine-2-carboxylates to cis-2-Iminothiazolidines and cis-Thiazolidine-2-iminium Tetrafluoroborates and Evaluation of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Protocols for N-Functionalization of (S)-2-Benzylaziridine-2-carboxylate: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-functionalization of ethyl (S)-2-benzylaziridine-2-carboxylate, a versatile building block in medicinal chemistry and organic synthesis. The protocols outlined below cover key transformations including N-acylation, N-alkylation, and N-arylation, providing a foundational toolkit for the elaboration of this chiral aziridine scaffold.
Introduction
(S)-2-Benzylaziridine-2-carboxylate and its derivatives are valuable intermediates for the synthesis of complex nitrogen-containing molecules, including chiral amino acids, alkaloids, and pharmaceutical agents. The strained three-membered aziridine ring is susceptible to nucleophilic ring-opening, a reaction whose regioselectivity and stereochemistry are heavily influenced by the substituent on the nitrogen atom. Therefore, controlled N-functionalization is a critical first step in harnessing the synthetic potential of this chiral building block. The electron-withdrawing carboxylate group at the C2 position activates the aziridine ring, influencing its reactivity towards various electrophiles.
These notes provide methodologies to introduce a diverse range of functionalities onto the aziridine nitrogen, thereby enabling the synthesis of a wide array of complex molecular architectures.
Core N-Functionalization Strategies
The primary strategies for the N-functionalization of (S)-2-benzylaziridine-2-carboxylate involve the reaction of the aziridine nitrogen with various electrophiles. The key methods detailed in this document are:
-
N-Acylation: The introduction of an acyl group to form N-acylaziridines. These products are activated towards nucleophilic ring-opening.
-
N-Alkylation: The introduction of an alkyl group, yielding N-alkylaziridines which are generally more stable than their N-acyl counterparts.
-
N-Arylation: The formation of a nitrogen-aryl bond, providing access to N-arylaziridines.
-
N-Sulfonylation: The addition of a sulfonyl group, which strongly activates the aziridine ring for subsequent reactions.
The following sections provide detailed experimental protocols for these transformations, along with tabulated data for easy comparison of reaction conditions and yields where available from literature.
Data Presentation: Summary of N-Functionalization Protocols
The following tables summarize the reaction conditions and yields for the different N-functionalization methods described in the protocols.
Table 1: N-Acylation of (S)-2-Benzylaziridine
| Acylating Agent | Base/Activating Agent | Solvent | Time | Temperature | Yield (%) | Reference |
| Acetic Anhydride | Sodium Hydride (NaH) | THF | 1 h | Room Temp. | 97 | [1] |
| Various Carboxylic Acids | 1,1'-Carbonyldiimidazole (CDI) | THF | 1.5 - 3 h | Room Temp. | Quantitative | [1] |
Note: The protocols from the cited literature were performed on (S)-2-benzylaziridine. Similar reactivity is expected for the corresponding carboxylate ester.
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the N-acetylation of (S)-2-benzylaziridine-2-carboxylate via its sodium salt.
Materials:
-
Ethyl (S)-2-benzylaziridine-2-carboxylate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Anhydride
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a suspension of pentane-washed sodium hydride (1.1 eq.) in anhydrous THF, add a solution of ethyl (S)-2-benzylaziridine-2-carboxylate (1.0 eq.) in anhydrous THF at 0 °C.
-
Allow the mixture to stir at room temperature for 10-15 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture to 0 °C and add acetic anhydride (1.0 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into diethyl ether and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
Expected Outcome: Based on the acetylation of the parent (S)-2-benzylaziridine, a high yield (ca. 97%) of ethyl (S)-1-acetyl-2-benzylaziridine-2-carboxylate is expected.[1]
Protocol 2: General N-Acylation using Carboxylic Acids and CDI
This protocol provides a general and mild method for the N-acylation of (S)-2-benzylaziridine-2-carboxylate with a variety of carboxylic acids.
Materials:
-
Carboxylic acid of choice
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl (S)-2-benzylaziridine-2-carboxylate
-
Diethyl ether (Et₂O)
-
Water (H₂O)
Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous THF, add CDI (1.0 eq.) in several portions over 5 minutes.
-
Stir the solution at room temperature for 30 minutes (or up to 2 hours for sterically hindered carboxylic acids) to form the acyl imidazolide.
-
Add ethyl (S)-2-benzylaziridine-2-carboxylate (1.0 eq.) to the reaction mixture.
-
Stir the mixture at room temperature for an additional 1-2 hours.
-
Dilute the reaction mixture with diethyl ether and wash with water to remove imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-acyl aziridine.
Expected Outcome: This method is reported to give quantitative yields for a wide range of carboxylic acids with (S)-2-benzylaziridine.[1]
Protocol 3: General N-Alkylation with Alkyl Halides (Proposed)
This proposed protocol is based on general methods for the N-alkylation of secondary amines and aziridines.
Materials:
-
Ethyl (S)-2-benzylaziridine-2-carboxylate
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium Carbonate (K₂CO₃) or a non-nucleophilic base (e.g., DIEA)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of ethyl (S)-2-benzylaziridine-2-carboxylate (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Add the alkyl halide (1.1 eq.) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated aziridine.
Protocol 4: N-Arylation using o-Silylaryl Triflates (Proposed)
This proposed protocol is adapted from a general, transition-metal-free N-arylation method.[2]
Materials:
-
Ethyl (S)-2-benzylaziridine-2-carboxylate
-
o-Silylaryl triflate (e.g., 2-(trimethylsilyl)phenyl triflate)
-
Cesium Fluoride (CsF)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Procedure:
-
In a dry flask, combine the o-silylaryl triflate (1.0 eq.), cesium fluoride (2.0 eq.), and ethyl (S)-2-benzylaziridine-2-carboxylate (1.2 eq.).
-
Add anhydrous THF or acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature for 20-24 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the N-arylated product.
Protocol 5: N-Sulfonylation with Sulfonyl Chlorides (Proposed)
This proposed protocol is based on standard procedures for the sulfonylation of amines.
Materials:
-
Ethyl (S)-2-benzylaziridine-2-carboxylate
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve ethyl (S)-2-benzylaziridine-2-carboxylate (1.0 eq.) in dichloromethane.
-
Add triethylamine (1.5 eq.) to the solution and cool to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the N-sulfonylated aziridine, which can be further purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the workflows and transformations described in the protocols.
Caption: Workflow for N-acylation protocols.
References
Application Notes and Protocols for the Polymerization of Aziridine-Based Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel materials through the polymerization of aziridine-based monomers. The following sections detail the primary methods for controlled polymerization, characterization, and functionalization of poly(aziridine)s, with a focus on their application in the biomedical field, particularly in drug and gene delivery.
Introduction to Aziridine Polymerization
Aziridines, three-membered nitrogen-containing heterocycles, are valuable monomers for the synthesis of polyamines, most notably poly(ethylenimine) (PEI). Due to their ring strain, aziridines can undergo ring-opening polymerization (ROP) to produce polymers with a high density of amine groups.[1][2][3] This functionality makes them highly attractive for a range of applications, including as non-viral vectors for gene transfection, in CO2 capture, and for the development of antimicrobial surfaces.[3]
Historically, the polymerization of aziridines has been dominated by cationic ring-opening polymerization (CROP), which typically yields hyperbranched polymers with limited control over molecular weight and dispersity.[1][3] More recent advancements have established living anionic ring-opening polymerization (AROP) of activated aziridines, offering a pathway to well-defined linear polymers with controlled molecular weights and narrow dispersities.[4][5][6]
This document outlines the protocols for both living anionic and cationic ROP of aziridine-based monomers, post-polymerization modification techniques, and methods for their characterization.
Polymerization Mechanisms: An Overview
The polymerization of aziridines can proceed through different mechanisms, primarily cationic and anionic ring-opening polymerization. The choice of mechanism dictates the architecture of the resulting polymer (linear vs. branched) and the degree of control over its properties.
Cationic Ring-Opening Polymerization (CROP)
CROP of aziridines is typically initiated by Brønsted or Lewis acids and proceeds via an aziridinium ion intermediate.[7][8] This method often leads to hyperbranched polymers due to the secondary and tertiary amines in the growing polymer chain acting as new initiation sites.[1][3]
Caption: Cationic Ring-Opening Polymerization (CROP) of Aziridine.
Living Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines
For a controlled, living polymerization, anionic ring-opening polymerization (AROP) is employed. This requires the use of "activated" aziridines, where the nitrogen atom is substituted with an electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or mesyl).[4][5] This activation increases the acidity of the N-H proton (if present) and facilitates nucleophilic attack. The polymerization is typically initiated by a strong, non-nucleophilic base and proceeds via a propagating aza-anion.[5][6] This method yields linear polymers with predictable molecular weights and low dispersity.[5][9]
Caption: Living Anionic Ring-Opening Polymerization (AROP) Workflow.
Experimental Protocols
The following are detailed protocols for the synthesis and modification of aziridine-based polymers.
Protocol 1: Living Anionic Ring-Opening Polymerization of N-Tosylaziridine
This protocol describes the synthesis of linear poly(N-tosylaziridine) via living anionic ring-opening polymerization.
Materials:
-
N-Tosylaziridine (monomer)
-
N-Benzylmethanesulfonamide (initiator precursor)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (strong base)
-
Anhydrous N,N-dimethylformamide (DMF) (solvent)
-
Anhydrous methanol (terminating agent)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-benzylmethanesulfonamide (1 equivalent) in anhydrous DMF.
-
Add a solution of KHMDS (1 equivalent) in THF to the initiator precursor solution dropwise at room temperature. Stir the mixture for 1 hour to ensure complete deprotonation and formation of the active initiator.
-
Polymerization: In a separate flame-dried Schlenk flask, dissolve N-tosylaziridine (e.g., 50 equivalents for a target degree of polymerization of 50) in anhydrous DMF.
-
Transfer the initiator solution to the monomer solution via cannula under a positive pressure of inert gas.
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C). The polymerization progress can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy for monomer conversion.[1][5]
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding an excess of anhydrous methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., water or diethyl ether).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization:
-
¹H NMR: Confirm the polymer structure and determine monomer conversion.
-
Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[10][11]
Protocol 2: Cationic Ring-Opening Polymerization of 2-Methylaziridine
This protocol describes the synthesis of hyperbranched poly(propylenimine) via cationic ring-opening polymerization.
Materials:
-
2-Methylaziridine (monomer)
-
Boric trifluoride etherate (BF₃·OEt₂) (initiator)
-
Anhydrous acetonitrile (solvent)
-
Ammonia solution in methanol (terminating agent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methylaziridine in anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
Add boron trifluoride etherate (typically 1-5 mol% relative to the monomer) dropwise to the stirred solution.[12]
-
After the addition of the initiator, remove the ice bath and allow the reaction to proceed at room temperature. The reaction is typically exothermic.
-
Stir the reaction for a predetermined time (e.g., 24 hours).
-
Termination: Quench the polymerization by adding an excess of an ammonia solution in methanol.
-
Purification: Remove the solvent under reduced pressure. Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., methanol) and precipitate it in a large volume of a non-solvent (e.g., diethyl ether).
-
Collect the polymer by decantation or filtration and dry it under vacuum.
Protocol 3: Desulfonylation of Poly(N-sulfonylaziridine) to Linear Poly(propylenimine)
This protocol describes a mild procedure for the removal of the sulfonyl activating group to yield the corresponding linear polyamine.[9]
Materials:
-
Poly(N-4-cyanobenzenesulfonyl-2-methyl-aziridine)
-
1-Dodecanethiol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve the poly(N-4-cyanobenzenesulfonyl-2-methyl-aziridine) in DMF.
-
Add 1-dodecanethiol (5-fold excess relative to the sulfonyl groups) and DBU (5-fold excess) to the solution.[9]
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by ¹H NMR for the disappearance of the aromatic signals from the sulfonyl group.
-
Purification:
-
Add ethyl acetate to the reaction mixture to precipitate the crude polyamine.
-
Extract the aqueous phase containing the polymer with ethyl acetate to remove the thiol and other organic byproducts.
-
Purify the aqueous solution of the linear poly(propylenimine) by dialysis against deionized water for 48 hours, changing the water periodically.
-
Lyophilize the dialyzed solution to obtain the pure linear poly(propylenimine).
-
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of aziridine-based monomers under various conditions.
Table 1: Living Anionic ROP of N-Sulfonyl Aziridines
| Monomer | Initiator | Solvent | Temp (°C) | Target DP | Mn ( g/mol ) (SEC) | Đ (Mw/Mn) | Reference |
| 2-Methyl-N-mesylaziridine | BnNHMs/KHMDS | DMF | 50 | 50 | 7,800 | 1.15 | [1][5] |
| 2-Methyl-N-tosylaziridine | BnNHMs/KHMDS | DMF | 50 | 100 | 21,500 | 1.18 | [1][5] |
| 2-Methyl-N-mesylaziridine | BnNHMs/KHMDS | DMSO | 50 | 50 | 8,100 | 1.20 | [1] |
| 1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine | Pyrene-based | DMF | 25 | 25 | 6,300 | 1.15 | [9] |
| 1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine | Pyrene-based | DMF | 25 | 200 | 44,700 | 1.43 | [9] |
Table 2: Influence of Counter-ion on Polymerization Rate of 2-Methyl-N-mesylaziridine
| Counter-ion | Initiator System | Relative k_p |
| Li⁺ | LiHMDS | Faster |
| Na⁺ | NaHMDS | Slower |
| K⁺ | KHMDS | Slowest |
| Cs⁺ | CsHMDS | Fastest |
| Data derived from qualitative descriptions in reference[1][5]. |
Application in Gene Delivery
Linear polyamines derived from the controlled polymerization of aziridines are promising candidates for non-viral gene delivery due to their high cationic charge density, which allows for efficient complexation with negatively charged nucleic acids.
Protocol 4: Polyplex Formation and In Vitro Transfection
This protocol provides a general method for forming polyplexes between linear poly(propylenimine) (L-PPI) and plasmid DNA (pDNA) for cell transfection.
Materials:
-
Linear poly(propylenimine) (L-PPI)
-
Plasmid DNA (e.g., encoding a reporter gene like GFP)
-
HEK293T cells (or other suitable cell line)
-
DMEM complete medium (with 10% FBS)
-
Opti-MEM (or other serum-free medium)
-
96-well cell culture plates
Workflow for Transfection:
Caption: General workflow for in vitro cell transfection using L-PPI/pDNA polyplexes.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Polyplex Preparation:
-
On the day of transfection, dilute the pDNA in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the L-PPI stock solution in serum-free medium to achieve the desired N/P ratio (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA). N/P ratios are typically varied to find the optimal condition (e.g., 10:1, 20:1, 50:1).[9]
-
Add the diluted L-PPI solution to the diluted pDNA solution and mix gently by pipetting or brief vortexing.[13]
-
Incubate the mixture at room temperature for 15-20 minutes to allow for polyplex formation.[13]
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with fresh, serum-containing medium.
-
Add the polyplex solution dropwise to the cells.
-
Incubate the cells for 24-48 hours at 37 °C in a CO₂ incubator.
-
-
Analysis: Analyze the cells for the expression of the reporter gene (e.g., by fluorescence microscopy or flow cytometry for GFP).
Table 3: Example Transfection Efficiency
| Polymer | N/P Ratio | Cell Line | Transfection Efficiency (%) | Reference |
| L-PPI | 50:1 | 293T | 16.1 | [9] |
| Fluorinated G5 PPI Dendrimer | Optimal | HeLa | > Lipofectamine 2000 | [14] |
| PEI-PPI Copolymer | Optimal | C2C12 | up to 53% (in 50% serum) | [15] |
Conclusion
The polymerization of aziridine-based monomers offers a versatile platform for the creation of novel polymeric materials with a wide range of applications. The advent of living anionic polymerization techniques has enabled unprecedented control over the polymer architecture, leading to the synthesis of well-defined linear polyamines. These materials, in turn, have shown significant promise in biomedical applications, particularly as effective and serum-tolerant vectors for gene delivery. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthesis and application of this important class of polymers.
References
- 1. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00436B [pubs.rsc.org]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.utwente.nl [research.utwente.nl]
- 11. Aziridine termination of living anionic polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.uss.cl [researchers.uss.cl]
- 13. addgene.org [addgene.org]
- 14. Fluorinated poly(propylenimine) dendrimers as gene vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linear poly(ethylenimine-propylenimine) random copolymers for gene delivery : from polymer synthesis to efficient transfection with high serum tolerance [biblio.ugent.be]
Troubleshooting & Optimization
Technical Support Center: (S)-2-Benzylaziridine-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-Benzylaziridine-carboxylate. The content addresses common issues encountered during synthesis to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and stereospecific method for synthesizing this compound is through the intramolecular cyclization of a protected (S)-serine benzyl ester derivative. This process, a variation of the Wenker synthesis, involves two key transformations:
-
Activation of the Hydroxyl Group: The primary hydroxyl group of the N-protected serine ester is converted into a good leaving group, typically a sulfonate ester (e.g., tosylate, mesylate, or nosylate). This is crucial for facilitating the subsequent nucleophilic attack.[1][2]
-
Intramolecular Cyclization: The activated intermediate is treated with a strong, non-nucleophilic base. The nitrogen anion then acts as an intramolecular nucleophile, displacing the leaving group in an SN2 reaction to form the strained aziridine ring.[3]
This route is favored because it starts from a readily available and enantiopure starting material, (S)-serine, ensuring the stereochemistry of the final product.
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yields are a frequent issue in aziridine synthesis. The problem can typically be traced to one of three areas: incomplete reaction, product decomposition, or competing side reactions. Please refer to the detailed troubleshooting guide below.
Q3: How can I prevent premature ring-opening of the aziridine product during the reaction or workup?
Aziridines are strained heterocycles and are susceptible to ring-opening by nucleophiles, especially under acidic conditions.[3][4][5] The N-activating group significantly influences stability; strongly electron-withdrawing groups (like tosyl or nosyl) increase the electrophilicity of the ring carbons, making the aziridine more prone to attack.[4][6]
Prevention Strategies:
-
Neutral Workup: During the aqueous workup, ensure the pH is maintained at neutral or slightly basic levels. Avoid any acidic washes.
-
Avoid Strong Nucleophiles: Be mindful that unreacted starting materials or certain reagents can act as nucleophiles. Ensure the reaction goes to completion and quench carefully.
-
Temperature Control: Perform the reaction and workup at low temperatures to minimize decomposition and side reactions.
-
Choice of N-Activating Group: If the aziridine is an intermediate for further steps, consider using a less activating but more stable protecting group like Boc or Cbz.[6]
Q4: What are the best practices for purifying this compound?
Purification is a critical step where significant product loss can occur. Many N-activated aziridines are sensitive to silica gel, leading to decomposition or ring-opening on the column.[7][8]
Recommended Purification Methods:
-
Chromatography on Basic Alumina: Basic alumina is generally a safer alternative to silica gel for purifying sensitive aziridines.[8] A preliminary screen of stationary phases is recommended to assess product stability.[8]
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification that avoids the potential for decomposition on a stationary phase.
-
Short-Path Distillation: For thermally stable, liquid aziridines, Kugelrohr or short-path distillation under high vacuum can be effective.
Purity Analysis:
-
Due to their reactivity, direct analysis can be challenging. Techniques like HILIC-MS or GC-MS (often after derivatization) can be used for sensitive and accurate purity assessment.[9][10]
Troubleshooting Guide for Low Yields
This guide provides a structured approach to diagnosing and solving common problems leading to poor yields.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion of Starting Material | Poor Leaving Group: The hydroxyl group was not sufficiently activated. | Ensure complete conversion to the sulfonate ester. Consider using a more reactive sulfonyl chloride (e.g., nosyl chloride) or a different activation method. The relative reactivity of leaving groups is critical.[2] |
| Insufficient Base Strength/Amount: The base used is not strong enough to fully deprotonate the nitrogen, or it is used in a substoichiometric amount. | Use a strong, non-nucleophilic base like KHMDS, NaH, or K₂CO₃ in a suitable solvent.[1] Ensure at least one equivalent of base is used. | |
| Suboptimal Solvent: The solvent does not adequately dissolve the reactants or facilitate the SN2 reaction. | Use a polar aprotic solvent such as THF, DMF, or acetonitrile to promote the intramolecular SN2 cyclization. | |
| Product Decomposition | Acidic Conditions: Trace amounts of acid in the workup or purification steps are catalyzing ring-opening. | Maintain neutral to slightly basic conditions (pH 7-9) throughout the workup. Use a NaHCO₃ or brine wash. |
| Instability on Silica Gel: The acidic nature of silica gel is causing the product to degrade during chromatography. | Avoid silica gel. Use basic alumina for chromatography or purify via crystallization or distillation.[8] | |
| Thermal Instability: The product is decomposing at elevated reaction or purification temperatures. | Run the cyclization at the lowest effective temperature (e.g., 0 °C to room temperature). Use high-vacuum, low-temperature distillation if necessary. | |
| Competing Side Reactions | Intermolecular Reactions: High concentrations can favor intermolecular SN2 reactions, leading to dimers or oligomers. | Use high-dilution conditions (e.g., <0.1 M) to favor the intramolecular cyclization pathway. This can be achieved by slow addition of the substrate to the base. |
| Elimination Reactions: The base may be causing elimination to form an enamine if the stereochemistry is unfavorable or the base is too sterically hindered. | Ensure the use of a non-hindered base. The stereochemistry of the precursor is critical for successful SN2 cyclization. |
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Cyclization Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |
| 2 | K₂CO₃ | THF | 65 | 18 | 58 |
| 3 | NaH | THF | 25 | 6 | 85 |
| 4 | KHMDS | THF | 0 to 25 | 4 | 92 |
| 5 | KOH | Dichloromethane/Water | 25 | 12 | 75[1] |
Data is representative and intended for comparative purposes.
Table 2: Influence of N-Activating Group on Synthesis and Stability
| N-Activating Group | Activating Strength | Typical Yield | Product Stability | Deprotection Conditions |
| Tosyl (Ts) | Strong | High | Moderate; prone to nucleophilic attack | Harsh (e.g., Na/NH₃, HBr/phenol) |
| Nosyl (Ns) | Very Strong | Very High | Low; highly reactive electrophile | Mild (e.g., thiol and base) |
| Boc | Moderate | Moderate | High | Mild acid (e.g., TFA) |
| Cbz | Moderate | Moderate | High | Hydrogenolysis (e.g., H₂, Pd/C) |
Experimental Protocols
Protocol: Synthesis of Benzyl (S)-1-tosylaziridine-2-carboxylate
This protocol describes the synthesis starting from commercially available Benzyl (S)-serinate.
Step 1: N-Tosylation of Benzyl (S)-serinate
-
Dissolve Benzyl (S)-serinate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise, followed by p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-tosyl-(S)-serine benzyl ester.
Step 2: Intramolecular Cyclization
-
Dissolve the N-tosylated product from Step 1 (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C.
-
Add potassium carbonate (K₂CO₃, 3.0 eq), finely powdered and dried.
-
Warm the suspension to room temperature and stir vigorously for 24 hours. Alternative, stronger bases like NaH can be used for faster, higher-yielding reactions (see Table 1).
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter off the inorganic salts and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.
-
Purify the crude aziridine by flash chromatography using basic alumina and an ethyl acetate/hexane gradient to afford the final product, Benzyl (S)-1-tosylaziridine-2-carboxylate.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Competing reaction pathways: desired cyclization vs. side reaction.
References
- 1. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 2. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aziridines - Wikipedia [en.wikipedia.org]
- 4. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]
- 6. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Purification techniques for chiral aziridine-2-carboxylates
Welcome to the technical support center for the purification of chiral aziridine-2-carboxylates. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these versatile synthetic intermediates.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of chiral aziridine-2-carboxylates.
Problem 1: Low or No Yield After Silica Gel Column Chromatography
-
Question: I am losing my product during silica gel column chromatography. My fractions show low yield, significant streaking, or multiple unexpected spots on TLC. What is happening?
-
Answer: This is a common issue stemming from the inherent instability of the aziridine ring. The strained three-membered ring is susceptible to ring-opening, especially under acidic conditions.[1][2][3] Standard silica gel is acidic (pH ~4-5) and can catalyze the decomposition of your product. N-protected aziridines (e.g., N-Ts, N-Cbz) are generally more stable, but N-H or other sensitive aziridines can readily decompose.[3][4]
Troubleshooting Steps:
-
Assess Stability: Before performing column chromatography, test the stability of your crude product on a TLC plate. Spot the crude material on a silica plate and let it sit for 30-60 minutes. If a new spot appears or the original spot diminishes, decomposition is likely.
-
Neutralize Silica Gel: "Flush" the column with a solvent system containing a small amount of a basic additive like triethylamine (0.5-1% v/v) before loading your sample. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: For highly sensitive compounds, avoid silica gel entirely. Basic alumina is an excellent alternative that can prevent acid-catalyzed decomposition.[5] For some iodoaziridines, purification on deactivated basic alumina is essential to prevent decomposition.[5]
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Consider using flash chromatography over gravity chromatography to reduce the time the compound spends on the stationary phase.
-
Problem 2: Poor Separation of Enantiomers via Chiral HPLC
-
Question: I am struggling to resolve the enantiomers of my aziridine-2-carboxylate using chiral HPLC. The peaks are overlapping or not separating at all. What should I do?
-
Answer: Achieving good enantiomeric separation requires careful selection of the chiral stationary phase (CSP) and mobile phase. Aziridines can interact with CSPs in multiple ways, and there is no single column that works for all derivatives.
Troubleshooting Steps:
-
Screen Multiple Columns: The most effective approach is to screen a variety of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® ID, IF, or AS-H) and macrocyclic glycopeptide-based columns are often successful for aziridines.[6][7][8]
-
Optimize the Mobile Phase:
-
Normal Phase: Start with a simple mobile phase like hexane/isopropanol. Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to find the optimal balance between retention and resolution.
-
Reversed Phase: Use mobile phases like acetonitrile/water or methanol/water.
-
Additives: For aziridine-2-carboxylates, which are acidic, adding a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can improve peak shape and resolution on certain columns.[9] Conversely, for basic aziridines, a basic additive like diethylamine might be necessary.[6]
-
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes increase resolution, although it will lengthen the run time. Temperature can also have a significant effect; screen temperatures between 10°C and 40°C.[6]
-
Purification Workflow & Troubleshooting Diagram
The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common purification issues.
Caption: Figure 1. General Purification Workflow for Chiral Aziridine-2-Carboxylates.
Caption: Figure 2. Troubleshooting Low Yield After Column Chromatography.
Data Summary
Table 1: Example Conditions for Chiral HPLC Separation
The following table summarizes experimentally determined conditions for the enantiomeric separation of various aziridine derivatives. This data can serve as a starting point for method development.
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Result / Comment | Reference |
| N-(4-Nitrophenylsulfonyl)-2-phenylaziridine | Chiralpak AD | Hexane/i-PrOH (3:1) | 2.0 | Enantiomeric excess (ee) determined as 9%. | [8] |
| N-(4-Nitrophenylsulfonyl)-2-[(4-trifluoromethyl)phenyl]aziridine | Chiralpak AS-H | Hexane/i-PrOH (3:1) | 2.0 | Enantiomeric excess (ee) determined as 58%. | [8] |
| 3-aryl-2H-azirine-2-carboxylates (post-reduction) | Chiral HPLC (unspecified) | Not specified | Not specified | Enantiomeric excess values up to 94% were achieved. | [4][10] |
| General N-H/N-Me Aziridines | Chiralpak ID / IF | Methanol/Water (50:50) | Not specified | Provided better separation compared to GC for most compounds. | [6] |
| Acidic Aziridine Derivatives | CHIRALPAK QN-AX / QD-AX | Methanol with acidic additive | 3.0 | Anion-exchange mechanism; effective for acidic analytes. | [9] |
Frequently Asked Questions (FAQs)
Q1: How can I determine the enantiomeric excess (ee) of my purified product?
A1: The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[11] After developing a method that separates the two enantiomers (see Troubleshooting Problem 2), you can integrate the area of the two peaks. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. Other methods include Nuclear Magnetic Resonance (NMR) using chiral shift reagents or derivatization with a chiral agent (like Mosher's acid) to create diastereomers that can be distinguished by standard ¹H or ¹⁹F NMR.[11]
Q2: Can I use crystallization to purify my chiral aziridine-2-carboxylate?
A2: Yes, crystallization can be a very powerful technique, particularly for enhancing enantiomeric excess.[4] If your product is a solid and has a slight enantiomeric excess (e.g., >10% ee), it is sometimes possible to enrich it to >99% ee through one or more recrystallizations.[4] This method is often highly effective for N-protected aziridines.[3]
Q3: My aziridine-2-carboxylate is an oil. How can I purify it if it's sensitive to silica gel?
A3: If your compound is an oil and sensitive to silica, your primary option is chromatography on a different stationary phase. As mentioned, deactivated basic alumina is often the best choice.[5] Ensure the alumina is properly deactivated to the desired activity level (e.g., Activity IV) as described in the literature, as this is crucial for preventing decomposition.[5]
Q4: What are common side products I should look for if my purification yields are low?
A4: The most common side products arise from the nucleophilic ring-opening of the aziridine.[3][12] Depending on the reaction and workup conditions, nucleophiles like water, alcohols, or acids can attack one of the aziridine carbons, leading to β-amino alcohol or other β-functionalized amino acid derivatives.[2][13] If your reaction uses acid chlorides, you may form β-amino-α-chloro carbonyl compounds.[1] Monitoring your reaction by LCMS can help identify the mass of these potential side products.
Experimental Protocols
Protocol 1: Assessing Product Stability on Stationary Phases
This protocol is adapted from a method used for sensitive iodoaziridines and is broadly applicable for determining the optimal stationary phase for purification.[5]
-
Prepare a Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., CH₂Cl₂). Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with your compound and is easily visible by ¹H NMR.
-
Prepare Stationary Phase Slurries: In separate small vials, place a small amount (e.g., ~200 mg) of each stationary phase to be tested (e.g., silica gel, basic alumina activity I, deactivated basic alumina activity IV).
-
Incubate Sample: Add a known volume of the stock solution to each vial. Cap the vials and stir or shake the slurries for a set period (e.g., 1 hour) to simulate the time the compound would spend on a column.
-
Analyze the Supernatant:
-
Filter the slurry from each vial to remove the stationary phase.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.
-
-
Calculate Recovery: By comparing the integration of a characteristic product peak to the integration of the internal standard, you can quantify the percentage of product recovered after exposure to each stationary phase. The stationary phase that gives the highest recovery is the most suitable for column chromatography.
Protocol 2: General Method Development for Chiral HPLC Separation
-
Column Selection: Begin by screening on polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, ID, IF) as they show broad applicability.
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases of Hexane/Isopropanol (IPA) in ratios of 95/5, 90/10, 80/20, and 70/30.
-
Inject the racemic sample and run an isocratic elution for each mobile phase.
-
Monitor for any sign of peak splitting or broadening, which indicates partial separation.
-
-
Mobile Phase Optimization:
-
If separation is observed, fine-tune the alcohol percentage to optimize the resolution (α) and retention factor (k').
-
If peak shape is poor, consider adding a small amount (0.1%) of an additive. Use trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.
-
-
Alternative Screening (Polar Organic / Reversed Phase):
-
If normal phase is unsuccessful, switch to a polar organic mode (e.g., 100% Methanol or Acetonitrile with additives) or a reversed-phase mode (Acetonitrile/Water or Methanol/Water).
-
-
Final Optimization: Once the best column/mobile phase combination is identified, optimize the flow rate and column temperature to maximize resolution and minimize run time.
References
- 1. bioorg.org [bioorg.org]
- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for (S)-2-Benzylaziridine-carboxylate.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (S)-2-Benzylaziridine-carboxylate and its derivatives. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. Based on information from various suppliers, the recommended storage conditions are summarized in the table below. The most stringent conditions are advised for long-term storage.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for aziridine-2-carboxylic acid derivatives, especially N-unsubstituted ones like this compound, is through self-protonation. The acidic proton of the carboxylic acid can protonate the nitrogen atom of the aziridine ring, forming a highly reactive aziridinium species. This intermediate is susceptible to nucleophilic attack, which can lead to ring-opening and polymerization, ultimately resulting in a mixture of unidentifiable products and a decrease in the purity of the compound over time. Significant decomposition has been observed upon prolonged storage[1].
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods, especially in protic solvents or acidic solutions, which can accelerate the self-protonation and subsequent degradation. If temporary storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures (e.g., -20°C). It is advisable to prepare solutions fresh before use.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color from a colorless or pale beige oil to a darker or yellow-brown hue, and an increase in viscosity due to polymerization. Analytically, degradation can be confirmed by techniques such as ¹H NMR, which may show the appearance of new, broad signals, and by HPLC or GC, which will indicate a decrease in the main peak area and the emergence of new impurity peaks.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. | Minimizes the rate of potential degradation reactions, including polymerization and ring-opening. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects the compound from moisture and oxygen, which can contribute to degradation. |
| Container | Use a tightly sealed, airtight container. | Prevents exposure to atmospheric moisture and contaminants. |
| Light | Keep in a dark place, protected from light. | Although specific photostability data is limited, protection from light is a general good practice for storing reactive organic compounds. |
| Form | Store as a neat solid or oil. | Avoids solvent-mediated degradation pathways. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased Purity or Presence of Impurities in a New Batch | - Improper handling during shipping or initial storage.- Inherent instability of the compound. | - Immediately upon receipt, verify the purity using HPLC or ¹H NMR (see Experimental Protocols).- If purity is lower than specified, contact the supplier immediately.- Ensure the compound is stored under the recommended conditions (-20°C, inert atmosphere). |
| Reaction Yield is Lower than Expected | - Degradation of the starting material.- Incompatible reaction conditions. | - Re-analyze the purity of your this compound stock.- Avoid acidic conditions in your reaction setup if possible. If an acid is required, consider using a non-nucleophilic base to neutralize the aziridine carboxylate first.- Use freshly opened or recently purified starting material. |
| Formation of Polymeric Material in the Reaction Mixture | - Presence of acidic impurities.- High reaction temperature.- Prolonged reaction time. | - Purify the starting material if necessary.- Run the reaction at the lowest effective temperature.- Monitor the reaction closely and minimize the reaction time.- Ensure all reagents and solvents are anhydrous. |
| Inconsistent Results Between Experiments | - Inconsistent quality of the starting material due to degradation over time. | - Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere.- Regularly check the purity of your stock, especially if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific ester and available equipment.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column is recommended for resolving enantiomers and identifying certain impurities. Alternatively, a standard C18 column can be used for general purity assessment.
-
Mobile Phase: A mixture of acetonitrile and water or a buffered aqueous solution (e.g., 0.1% ammonium acetate + 0.1% acetic acid in water) is often used[2]. The exact ratio and gradient will depend on the column and specific compound.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to a final concentration of approximately 0.1-1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard of known concentration to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Purity and Structural Integrity Assessment by ¹H NMR Spectroscopy
This protocol is for confirming the chemical structure and detecting degradation products.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum.
-
Integrate the peaks and compare the chemical shifts and coupling constants to a reference spectrum of the pure compound.
-
The presence of broad signals or peaks that do not correspond to the expected structure may indicate the presence of impurities or degradation products. The characteristic proton resonances of the aziridine ring system are typically observed as distinct multiplets[3].
-
Visualizations
References
Technical Support Center: Aziridination of Styrenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the aziridination of styrenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the aziridination of styrenes?
A1: The most prevalent side reactions are the formation of styrene oxide and benzaldehyde.[1][2][3][4][5] These occur due to the presence of trace amounts of water, which can hydrolyze the active nitrene-transfer catalyst intermediate. This hydrolysis generates a metal-oxo or metal-oxyl species, which then acts as an oxygen-atom transfer agent, leading to the epoxidation of styrene to form styrene oxide. Benzaldehyde can then be formed from the epoxide as a secondary product.[1][2] Another potential side reaction is the [3+2] cycloaddition of the newly formed aziridine with another molecule of styrene, which results in the formation of a pyrrolidine derivative.[6][7]
Q2: My aziridination reaction is producing a significant amount of styrene oxide and benzaldehyde. What is the likely cause and how can I prevent this?
A2: The formation of styrene oxide and benzaldehyde is almost always due to the presence of water in your reaction.[1][2][3][8] The metal-nitrene intermediates in many catalytic systems are highly sensitive to moisture. To minimize these side products, it is crucial to conduct the reaction under strictly anhydrous and inert conditions. This includes using thoroughly dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5]
Q3: I have a low yield of the desired aziridine, and I've identified a higher molecular weight byproduct. What could this be?
A3: A common high molecular weight byproduct is a pyrrolidine derivative, formed through a formal [3+2] cycloaddition of the initially formed aryl-aziridine with a second molecule of styrene.[6][7] This side reaction can be promoted by certain Lewis acidic catalysts and reaction conditions. To minimize this, you can try adjusting the stoichiometry of your reactants or modifying the catalyst system.
Q4: Does the choice of solvent affect the selectivity of my styrene aziridination?
A4: Yes, the solvent can have a significant impact on selectivity. Protic solvents, such as alcohols, can exacerbate the formation of oxygenated byproducts like styrene oxide and benzaldehyde.[1][2][3] It is highly recommended to use anhydrous aprotic solvents like acetonitrile or dichloromethane for better selectivity towards the desired aziridine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of styrene | 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. 2. Impure Reagents: Styrene or the nitrene source may contain inhibitors or impurities. | 1. Catalyst Handling: Use fresh catalyst or ensure it has been stored under an inert atmosphere. 2. Reagent Purification: Purify styrene by passing it through a column of basic alumina to remove inhibitors. Use a freshly prepared or properly stored nitrene source. |
| Significant formation of styrene oxide and benzaldehyde | 1. Presence of Water: Trace moisture in the solvent, reagents, or glassware is reacting with the nitrene intermediate.[1][2][3][8] 2. Protic Solvent: Use of a protic solvent that can act as a water source or participate in catalyst decomposition.[1][2][3] | 1. Rigorous Anhydrous Technique: Use flame-dried or oven-dried glassware.[9][10] Use freshly distilled anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[9][10] 2. Solvent Choice: Switch to a non-polar, aprotic solvent such as acetonitrile or dichloromethane. |
| Formation of pyrrolidine byproduct | 1. [3+2] Cycloaddition: The formed aziridine is reacting with unreacted styrene.[6][7] 2. Lewis Acidic Conditions: The catalyst or reaction conditions may be promoting the cycloaddition. | 1. Stoichiometry Control: Use a slight excess of the nitrene source relative to styrene to ensure full conversion of the alkene. 2. Catalyst Modification: Consider using a less Lewis-acidic catalyst or adding a coordinating ligand that may temper the catalyst's Lewis acidity. |
| Low enantioselectivity (for asymmetric reactions) | 1. Ineffective Chiral Ligand: The chiral ligand may not be optimal for the chosen catalyst and substrate. 2. Racemization: The reaction conditions may be promoting racemization of the product. | 1. Ligand Screening: Experiment with different chiral ligands. 2. Temperature Control: Running the reaction at lower temperatures can often improve enantioselectivity. |
Data Presentation
The following table summarizes the product distribution in the iron-catalyzed aziridination of various para-substituted styrenes, highlighting the impact of electronic effects on the formation of side products.
Table 1: Product Yields in the Catalytic Oxidation of para-Substituted Styrenes
| Styrene Derivative | Benzaldehyde Yield (%) | Styrene Oxide Yield (%) | Aziridine Yield (%) |
| 4-Methoxy-styrene | 17.7 | 7.89 | 1.3 |
| 4-Methyl-styrene | 9.3 | 4.71 | 0.47 |
| Styrene | 3.88 | 2.67 | 1.87 |
| 4-Chloro-styrene | 2.05 | 0.36 | 0.38 |
| 4-Cyano-styrene | 0.48 | 0.27 | 0.26 |
| Data extracted from a study on iron-based styrene aziridination.[2] |
Experimental Protocols
Protocol 1: General Procedure for High-Yield Aziridination of Styrene under Anhydrous Conditions
This protocol is designed to minimize the formation of styrene oxide and benzaldehyde by rigorously excluding water.
1. Preparation of Anhydrous Solvent (Acetonitrile):
-
Dry acetonitrile by refluxing over calcium hydride for at least 4 hours, followed by distillation under a dry nitrogen atmosphere.[9]
-
Store the anhydrous solvent over activated 3Å molecular sieves in a sealed flask under nitrogen.[9]
2. Glassware and Reaction Setup:
-
All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at 120 °C for at least 12 hours or flame-dried under vacuum immediately before use.[10]
-
Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
3. Aziridination Reaction:
-
To a stirred solution of the catalyst (e.g., a copper(I) or iron(II) complex, 1-5 mol%) in anhydrous acetonitrile under a nitrogen atmosphere, add the purified styrene (1.0 mmol).
-
In a separate flask, dissolve the nitrene source (e.g., PhI=NTs, 1.1 mmol) in anhydrous acetonitrile.
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Add the nitrene source solution dropwise to the reaction mixture over a period of 30 minutes at the desired reaction temperature (often room temperature, but can be optimized).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction (if necessary, depending on the catalyst system) and purify the product by flash column chromatography on silica gel.
Protocol 2: Preparation of Anhydrous Reagents and Equipment
1. Drying of Solvents with Molecular Sieves:
-
Activate 3Å molecular sieves by heating them in a furnace at 300-350 °C for 3-4 hours under a stream of dry nitrogen or under vacuum.[9][10]
-
Cool the sieves in a desiccator.
-
Add the activated sieves to the solvent (typically 5-10% w/v) and allow to stand for at least 24 hours before use.[9]
2. Flame-Drying of Glassware:
-
Assemble the reaction apparatus.
-
Using a heat gun or a Bunsen burner with a soft flame, heat the entire surface of the glassware under a vacuum or a flow of inert gas until all visible moisture is removed.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.[10]
Visualizations
Caption: Reaction pathways in styrene aziridination.
This diagram illustrates the desired reaction pathway leading to the aziridine product and the competing side reaction pathways that form styrene oxide, benzaldehyde, and pyrrolidine derivatives. The key step for the formation of oxygenated byproducts is the hydrolysis of the metal-nitrene intermediate by trace amounts of water.
References
- 1. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. jove.com [jove.com]
Regioselectivity issues in aziridine ring-opening reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the regioselectivity of aziridine ring-opening reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: My reaction has low or no regioselectivity, yielding a mixture of products.
-
Potential Cause 1: Ambiguous Mechanism. Under neutral or mildly acidic conditions, the reaction may proceed through a pathway intermediate between SN1 and SN2, leading to a loss of selectivity.[1]
-
Solution 1a: Force an SN2 Pathway. For activated aziridines (e.g., N-sulfonyl, N-acyl), use basic or neutral conditions with a strong, soft nucleophile. This typically favors attack at the less sterically hindered carbon.[2][3][4]
-
Solution 1b: Force an SN1-like Pathway. Use strong Brønsted or Lewis acids to generate a more developed positive charge on the more substituted carbon (or the carbon that can better stabilize a positive charge, e.g., benzylic).[5][6] This promotes nucleophilic attack at the more substituted position.
-
Solution 1c: Employ a Catalyst System. Transition metal catalysts, particularly palladium complexes, can offer high regioselectivity by overriding the inherent substrate bias. The choice of ligand is crucial in directing the outcome.[7][8]
-
Potential Cause 2: Competing Steric and Electronic Effects. The substituents on the aziridine ring may exert conflicting steric and electronic influences, leading to a mixture of regioisomers.
-
Solution 2a: Modify the N-Substituent. The electron-withdrawing nature of the group on the aziridine nitrogen significantly impacts reactivity.[3][4] Switching to a different activating group (e.g., from Tosyl to Boc) can alter the electronic properties of the ring and improve selectivity.[2]
-
Solution 2b: Change the Nucleophile. A bulkier nucleophile will more strongly favor attack at the less substituted carbon. Conversely, the regioselectivity can be less pronounced with small nucleophiles where steric factors are less significant.[1]
Issue 2: The reaction is not proceeding or the yield is very low.
-
Potential Cause 1: Non-activated Aziridine. Aziridines with electron-donating groups on the nitrogen (like N-alkyl) are not activated and are relatively inert towards many nucleophiles under neutral conditions.[3][4]
-
Solution 1a: Activate with an Electrophile/Acid. Non-activated aziridines require activation via protonation (Brønsted acid) or coordination (Lewis acid) to form a reactive aziridinium ion.[9][10][11]
-
Solution 1b: Use an Alkylating Agent. A non-activated aziridine can be N-alkylated (e.g., with methyl triflate) to form a stable aziridinium salt. This highly activated intermediate can then be opened by an external nucleophile.[11][12] Ensure the counter-anion of the alkylating agent is non-nucleophilic (e.g., triflate) to prevent it from opening the ring itself.[11][12][13]
-
Potential Cause 2: Poor Nucleophile. The chosen nucleophile may not be strong enough to open the aziridine ring under the selected conditions.
-
Solution 2a: Increase Nucleophilicity. If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base to increase its reactivity.
-
Solution 2b: Change Reaction Conditions. Increasing the temperature can often overcome activation barriers, but be aware that this may also decrease regioselectivity.
Issue 3: The "wrong" regioisomer is the major product.
-
Potential Cause 1: Unexpected Mechanism Dominance. You may expect an SN2 reaction at the less hindered site, but strong acid catalysis might be favoring an SN1-like pathway, leading to attack at the more substituted site.
-
Solution 1: Re-evaluate Your Conditions. If you desire the product from attack at the less substituted carbon, avoid strong acids. Use neutral or basic conditions. If you need the product from attack at the more substituted carbon, the use of a Brønsted or Lewis acid is the correct strategy.[6][14]
-
Potential Cause 2: Substrate-Directed Attack. Certain functional groups on the aziridine substituents can direct the nucleophile to a specific position. For example, a nearby ketone can coordinate with a protonated aziridine nitrogen, directing a water nucleophile to attack the adjacent C2 carbon.[15][16]
-
Solution 2: Modify or Protect the Directing Group. If a functional group is interfering with the desired regioselectivity, consider protecting it or modifying the substrate to remove that interaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in aziridine ring-opening?
The regioselectivity is primarily controlled by a combination of steric effects, electronic effects, the nature of the nucleophile, and the reaction conditions (especially the presence and type of catalyst).[9][10][16] These factors determine whether the reaction proceeds via an SN1-like or SN2-like mechanism.
Q2: How do acidic and basic conditions affect the regiochemical outcome?
-
Acidic Conditions: An acid (Brønsted or Lewis) activates the aziridine by protonating or coordinating to the nitrogen, forming an aziridinium ion.[1] This makes the ring more susceptible to nucleophilic attack. The attack then typically occurs at the carbon that can best stabilize a positive charge (the more substituted or benzylic carbon), following an SN1-like pathway.
-
Basic/Neutral Conditions: Under these conditions, particularly with activated aziridines, the reaction follows a standard SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to the opposite regioisomer compared to many acid-catalyzed reactions.[2]
Q3: What is the role of the N-substituent (activating group)?
Electron-withdrawing groups (e.g., tosyl (Ts), nosyl (Ns), carbamates like Boc and Cbz) on the nitrogen "activate" the aziridine.[3] They make the ring carbons more electrophilic and susceptible to nucleophilic attack. Non-activated aziridines (e.g., N-alkyl, N-H) are much less reactive and generally require acid catalysis to proceed.[3][4] The choice of activating group can also influence regioselectivity.[2]
Q4: How does the choice of nucleophile influence the reaction?
The nature of the nucleophile is critical.
-
Hard vs. Soft Nucleophiles: In borderline cases, hard nucleophiles may favor the more electron-deficient carbon, while soft nucleophiles may favor the carbon that leads to the SN2 product.
-
Steric Hindrance: Bulky nucleophiles will almost always attack the less sterically hindered carbon of the aziridine ring. Small nucleophiles are more sensitive to electronic effects and the reaction conditions.[1]
Q5: When should I consider using a transition metal catalyst?
Transition metal catalysis, especially with palladium, should be considered when traditional methods fail to provide the desired regioselectivity or when you need to perform cross-coupling reactions.[7] These methods can enable regioselective C-C, C-B, or C-N bond formation with high stereospecificity, often proceeding through a formal SN2-type oxidative addition of the aziridine to the metal center.[8] The regioselectivity is often controlled by the choice of metal and ligand rather than the inherent biases of the substrate.[8]
Data Presentation
Table 1: Effect of Acid Catalyst on Ring-Opening of a γ-Aziridinyl Ketone
| Entry | Acid Catalyst | Solvent | Time (h) | Temperature (°C) | Yield of C2-Attack Product (%) |
| 1 | Acetic Acid | Neat | 4 | RT | No Reaction |
| 2 | TFA | Acetone/H₂O (2:1) | 4 | RT | 90 |
| 3 | TFA | CH₂Cl₂ | 4 | RT | 70 |
| 4 | H₂SO₄ | Acetone/H₂O (2:1) | 6 | RT | 50 |
Data adapted from a study on a 2-substituted aziridine bearing a γ-keto group. The C2-attack product corresponds to nucleophilic attack at the carbon bearing the substituent.[15][16]
Table 2: Regioselectivity in the Ring-Opening of 2-Aryl-N-Tosylaziridines with Methanol
| Entry | Catalyst | Regioselectivity (Attack at C2 : Attack at C3) | Predominant Mechanism |
| 1 | Cu(OTf)₂ (Lewis Acid) | >95 : 5 | SN1-like |
| 2 | BF₃·OEt₂ (Lewis Acid) | >95 : 5 | SN1-like |
| 3 | No Catalyst | Mixture of Isomers / No Reaction | Ambiguous |
| 4 | NaOMe (Basic) | 5 : >95 | SN2 |
This table summarizes typical outcomes for 2-aryl-N-tosylaziridines. C2 is the aryl-substituted carbon. Quantitative data is representative based on principles described in the literature.[6]
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Regioselective Opening of a 2-Aryl-N-Tosylaziridine
This protocol is for achieving nucleophilic attack at the more substituted (benzylic) position.[6]
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 2-aryl-N-tosylaziridine (1.0 mmol).
-
Solvent and Nucleophile: Add the alcohol nucleophile (e.g., methanol, 5 mL) as the solvent.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 1.0 mmol, 1.0 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 1,2-amino ether.
Protocol 2: Base-Catalyzed Regioselective Opening of an N-Tosylaziridine with an Acid Anhydride
This protocol is for achieving nucleophilic attack at the less substituted position.[17]
-
Preparation: To a solution of an organobase catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 mmol, 5 mol%) in DMF (1 mL), add the N-tosylaziridine (1.0 mmol).
-
Reagent Addition: Add the acid anhydride (e.g., acetic anhydride, 1.25 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Wash the reaction mixture with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain the β-acetoxy amine product.
Visualizations
Caption: Reaction pathways for aziridine ring-opening under different catalytic conditions.
Caption: Key factors influencing the regioselectivity of aziridine ring-opening reactions.
References
- 1. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Regioselectivity in the ring opening of non-activated aziridines | Center for Molecular Modeling [molmod.ugent.be]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 15. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 16. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Determination of Enantiomeric Excess for (S)-2-Benzylaziridine-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for determining the enantiomeric excess (ee) of (S)-2-Benzylaziridine-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the enantiomeric excess of chiral aziridines like this compound?
A1: The most prevalent and reliable methods for determining the enantiomeric excess of chiral aziridines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs).[1] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents is also a powerful technique.[2]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating aziridine enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent selectivity for the enantiomers of various aziridine compounds.[1][3] Specifically, amylose-based columns have been shown to provide good separation for novel aziridines.[1]
Q3: Can I use NMR to determine the enantiomeric excess if I don't have access to chiral chromatography?
A3: Yes, NMR spectroscopy is a viable alternative. The use of chiral solvating agents (CSAs) can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.[2][4] This method avoids the need for covalent derivatization of the analyte.[4]
Q4: What are some potential challenges when analyzing aziridine-2-carboxylates?
A4: Aziridine rings can be susceptible to ring-opening under certain conditions. Therefore, it is crucial to carefully select mobile phase composition and temperature to maintain the stability of the analyte during analysis.[4] Additionally, N-H aziridines may exhibit different chromatographic behavior compared to N-alkylated aziridines, potentially requiring method optimization.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol is a recommended starting point for the enantiomeric separation of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Amylose-based column (e.g., Chiralpak® IA or similar)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
For basic compounds like aziridines, the addition of a small amount of a basic modifier such as diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (adjust based on the UV absorbance of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic 2-Benzylaziridine-carboxylate to determine the retention times of both enantiomers and to confirm separation.
-
Inject the this compound sample.
-
Identify the peaks corresponding to the (S) and (R)-enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.
Data Presentation
The following table summarizes typical data that can be obtained from different analytical methods for the determination of enantiomeric excess of aziridine derivatives. Note that these values are illustrative and may vary depending on the specific experimental conditions and the exact structure of the aziridine.
| Method | Chiral Selector/Stationary Phase | Mobile Phase/Solvent | Analyte | Retention Time (min) | Selectivity (α) | Resolution (Rs) | Reference |
| HPLC | Chiralpak ID (Amylose-based) | Hexane/IPA (90/10) | Aziridine Derivative 1 | tR1= 10.2, tR2= 12.5 | 1.28 | 2.1 | [1] |
| HPLC | Chiralpak IF (Amylose-based) | Hexane/IPA (80/20) | Aziridine Derivative 2 | tR1= 8.9, tR2= 10.1 | 1.15 | 1.8 | [1] |
| GC | CHIRALDEX B-PM (Cyclodextrin-based) | - | Aziridine Derivative 3 | tR1= 146.1, tR2= 151.2 | 1.04 | 1.1 | [1] |
| NMR | (S)-Aziridinyl diphenylmethanol (CSA) | CDCl3 | Racemic Mandelic Acid | - | ΔΔδ = 0.194 ppm | - | [2] |
Note: Data for aziridine derivatives are used as representative examples. Specific values for this compound will need to be determined experimentally.
Troubleshooting Guide
Issue: Peak Splitting
| Possible Cause | Recommended Solution |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column contamination or void | Backflush the column. If the problem persists, the column may need to be replaced. |
| Partially blocked frit | Replace the column inlet frit. |
| Co-elution of an impurity | Modify the mobile phase composition or gradient to improve separation. |
Issue: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase | For basic analytes like aziridines, add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[5] |
| Column overload | Reduce the sample concentration or injection volume.[5] |
| Incorrect mobile phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[5] |
Issue: Poor or No Resolution
| Possible Cause | Recommended Solution |
| Inappropriate chiral stationary phase | Screen different types of CSPs (e.g., cellulose-based, cyclodextrin-based). Amylose-based CSPs are a good starting point for aziridines.[1] |
| Mobile phase composition not optimal | Vary the ratio of the organic modifiers (e.g., change the percentage of IPA in hexane). |
| Temperature effects | Optimize the column temperature. Lower temperatures often increase enantioselectivity. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in chiral chromatography.
References
Scalability challenges in the synthesis of chiral aziridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chiral aziridines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for scalable asymmetric aziridination?
A1: Several catalytic systems have shown promise for the scalable synthesis of chiral aziridines. The most common include those based on rhodium, copper, and zinc catalysts. Rhodium(II) carboxylate catalysts are effective for the aziridination of a wide range of alkenes.[1][2] Copper complexes with bis(oxazoline) (BOX) ligands are widely used for the asymmetric aziridination of olefins.[3][4][5] Zinc-ProPhenol catalysts have also been successfully employed for the enantioselective synthesis of complex trisubstituted aziridines.[6]
Q2: What are the typical sources of low enantioselectivity in my aziridination reaction?
A2: Low enantioselectivity can stem from several factors. The choice of chiral ligand is critical; for instance, in copper-catalyzed reactions, the steric and electronic properties of the bis(oxazoline) (BOX) ligand significantly influence the stereochemical outcome.[3][7] The catalyst's structural integrity is also crucial; deactivation or the formation of achiral catalytic species can lead to a racemic background reaction. Reaction temperature plays a key role, with lower temperatures generally favoring higher enantioselectivity.[8] Additionally, the solvent can influence the chiral environment of the catalyst.[9][10]
Q3: My aziridination reaction is giving a low yield. What are the potential causes?
A3: Low yields in aziridination reactions can be attributed to several factors. Catalyst deactivation is a common issue, which can be caused by impurities in the reagents or solvent, or by side reactions.[11] The nature of the substrate is also important; electron-deficient or sterically hindered olefins can be less reactive.[12] The nitrene source and its stability can also impact the yield. For example, the in-situ generation of a nitrene precursor can sometimes be less efficient than using a pre-formed reagent.[13] Competing side reactions, such as enamine formation or ring-opening of the aziridine product, can also consume starting materials and reduce the yield of the desired product.[14]
Q4: How do I choose the right purification method for my chiral aziridine?
A4: The choice of purification method depends on the stability and properties of the aziridine. Many aziridines are sensitive to acidic conditions, so silica gel chromatography can sometimes lead to decomposition or ring-opening.[15] In such cases, using a more basic stationary phase like alumina, or a deactivated silica gel, is recommended. A protocol for testing the stability of the aziridine on different stationary phases prior to large-scale purification can be highly beneficial.[15] For separating enantiomers, chiral HPLC or SFC are the methods of choice.[16]
Troubleshooting Guides
Issue 1: Low or Inconsistent Enantioselectivity
This guide provides a systematic approach to troubleshooting poor enantioselectivity in catalytic asymmetric aziridination reactions.
Troubleshooting Workflow for Low Enantioselectivity
References
- 1. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 2. US7662969B2 - Efficient aziridination of olefins catalyzed by dirhodium catalysts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral aziridination of α,β-unsaturated esters and ketones using N-nitrenes in the presence of trifluoroacetic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Solvent- and temperature-dependent functionalisation of enantioenriched aziridines. | Semantic Scholar [semanticscholar.org]
- 10. Solvent- and temperature-dependent functionalisation of enantioenriched aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the reactivity of N-unsubstituted aziridines
Welcome to the technical support center for managing the reactivity of N-unsubstituted aziridines. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes N-unsubstituted aziridines so reactive and challenging to handle?
N-unsubstituted aziridines, also known as N-H aziridines, are highly strained three-membered nitrogen heterocycles. This ring strain, approximately 25 kcal/mol, is a primary driver of their reactivity[1]. However, unlike N-activated aziridines (which have electron-withdrawing groups on the nitrogen), N-unsubstituted aziridines are relatively stable and inert toward many nucleophiles on their own[2][3]. The main challenges arise from their propensity for spontaneous cationic ring-opening polymerization, especially in the presence of acid catalysts or impurities, and the need for activation to achieve desired transformations[4][5]. The nitrogen lone pair also makes them nucleophilic, adding another layer of reactivity to consider[6].
Q2: How should I store N-unsubstituted aziridines to prevent degradation or polymerization?
To minimize spontaneous polymerization, N-unsubstituted aziridines should be stored under inert atmosphere (nitrogen or argon) at low temperatures. For longer-term storage, the use of alkali hydroxides can help stabilize the aziridine against acid-catalyzed decomposition[4]. Always consult the supplier's specific storage recommendations.
Q3: My N-unsubstituted aziridine is not reacting with my nucleophile. Why is this happening?
N-unsubstituted aziridines are considered "non-activated" because the hydrogen or alkyl group on the nitrogen is electron-donating, which makes the ring less susceptible to nucleophilic attack.[3][7] To react with most nucleophiles, the aziridine must first be "activated."[2][7] This is typically achieved by protonation or reaction with an electrophile (like a Lewis acid or an alkylating agent) to form a highly reactive aziridinium ion, which is then readily opened by the nucleophile.[2][3][7][8]
Q4: What are the main reaction pathways for N-unsubstituted aziridines?
The primary reaction pathway is nucleophilic ring-opening of an activated aziridinium ion intermediate.[2][9][10] Other important transformations include cycloadditions and rearrangements.[11] The high reactivity of these compounds makes them versatile building blocks for synthesizing more complex nitrogen-containing molecules.[6][9][10]
Troubleshooting Guide
Issue 1: My reaction mixture turned into a polymer.
| Potential Cause | Troubleshooting Step | Explanation |
| Acidic Impurities | Ensure all glassware is dry and free of acidic residue. Purify solvents and reagents to remove trace acids. | N-unsubstituted aziridines are highly susceptible to acid-catalyzed cationic ring-opening polymerization.[4][5] |
| High Reaction Temperature | Run the reaction at a lower temperature. Perform initial trials at 0 °C or below. | Thermal stress can promote unwanted polymerization pathways. |
| Inappropriate Solvent | Use a non-protic, non-polar solvent if possible. | Protic solvents can potentially act as an acid source, initiating polymerization. |
| Incorrect Storage | Check the purity of the starting aziridine. If it has been stored for a long time or improperly, it may have started to oligomerize. | Low molecular weight aziridines can be purified by steam distillation, and storage with alkali hydroxide can improve stability.[4] |
Issue 2: My ring-opening reaction shows poor or no regioselectivity.
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Mechanism Ambiguity | Modify the reaction conditions to favor an S_N_2 mechanism. Use a less-hindered nucleophile and a non-polar solvent. | The regioselectivity of aziridine ring-opening depends heavily on the reaction conditions and the nature of the substrate and nucleophile, often following an S_N_2-type pathway where the nucleophile attacks the less sterically hindered carbon.[9][11] |
| Nature of the Activator | Change the Lewis acid or electrophile used for activation. | Different electrophiles can generate aziridinium ions with unique characteristics, leading to distinct regiochemical outcomes.[2] |
| Nucleophile Choice | The choice of nucleophile can significantly impact the site of attack. | "Hard" and "soft" nucleophiles can exhibit different regiochemical preferences. The regiochemical pathway is often dominant at the C2 position for aziridines with adjacent vinyl or carbonyl groups.[3] |
Issue 3: I am getting low yields for my N-H aziridination reaction.
| Potential Cause | Troubleshooting Step | Explanation | | Inefficient Nitrene Transfer | Switch to a more modern catalytic system. Rhodium and silver-based catalysts have shown high efficiency for direct N-H aziridination.[10][12] | Many traditional methods result in N-protected aziridines, and deprotection can be problematic, leading to low overall yields. Direct aziridination methods can alleviate this.[12] | | Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize side reactions like C-H amination. | The high reactivity of nitrene intermediates can lead to non-productive side reactions, lowering the yield of the desired aziridine.[12] | | Substrate Incompatibility | Ensure your olefin is compatible with the chosen method. Unactivated aliphatic olefins can be less reactive than styrenyl olefins.[13] | Some catalytic systems have a limited substrate scope. Recent methods have expanded this to include unactivated olefins.[13][14] |
Key Experimental Protocols
Protocol 1: Protection of N-H Aziridine with a Boc Group
This protocol describes a general procedure for protecting the nitrogen of an N-unsubstituted aziridine to improve its stability and handling.
Materials:
-
N-unsubstituted aziridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-unsubstituted aziridine (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere of nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Add Et₃N (1.2 equiv) or a catalytic amount of DMAP (0.1 equiv).
-
Add (Boc)₂O (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting N-Boc aziridine by flash column chromatography.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with a Nucleophile
This protocol outlines a general method for activating an N-substituted aziridine and performing a regioselective ring-opening.
Materials:
-
N-protected or N-alkyl aziridine
-
Lewis Acid (e.g., BF₃·OEt₂, Zn(OTf)₂, Sc(OTf)₃)
-
Nucleophile (e.g., NaN₃, NaOAc, thiol)
-
Anhydrous solvent (e.g., acetonitrile, THF, DCM)
-
Quenching solution (e.g., saturated aqueous NH₄Cl or NaHCO₃)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-substituted aziridine (1.0 equiv) in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (typically 0 °C to -78 °C, depending on reactivity).
-
Add the Lewis acid (0.1 to 1.1 equiv) dropwise to the solution. Stir for 15-30 minutes to allow for activation (formation of the aziridinium ion intermediate).
-
Add the nucleophile (1.2-2.0 equiv) to the reaction mixture.
-
Stir the reaction at the chosen temperature, monitoring by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction carefully by adding the appropriate aqueous solution at low temperature.
-
Allow the mixture to warm to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
Purify the product via flash column chromatography.
Visual Guides
Figure 1: General Workflow for Handling N-H Aziridines
Figure 2: Activation and Nucleophilic Ring-Opening Pathways
Figure 3: Troubleshooting Unwanted Polymerization
References
- 1. baranlab.org [baranlab.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylative Aziridine Ring-Opening Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Aziridine Synthesis
Welcome to the technical support center for diastereoselective aziridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled aziridination. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Issue 1: Low Diastereoselectivity in Aza-Corey-Chaykovsky Reaction with Sulfur Ylides
Q: My aza-Corey-Chaykovsky reaction of an N-sulfonyl imine with a sulfur ylide is giving a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the selectivity?
A: Low diastereoselectivity in this reaction often stems from the nature of the sulfur ylide and the reaction conditions, which influence the reversibility of the initial betaine formation. The stereochemistry is typically determined in this initial addition step.
-
Ylide Stability: The stability of the sulfur ylide is a critical factor.
-
Semistabilized Ylides (e.g., R = Aryl): With these ylides, the initial betaine formation is generally non-reversible. This means the diastereoselectivity is kinetically controlled and established during this first step.[1] To improve selectivity, focus on optimizing the transition state of the addition.
-
Stabilized Ylides (e.g., R = CO₂Me): The formation of the betaine is often reversible. In this scenario, the selectivity is determined by the subsequent, rate-determining ring-closure step. The observed selectivity reflects the thermodynamic stability of the diastereomeric transition states leading to the aziridine.[2]
-
-
Troubleshooting Steps:
-
Solvent and Temperature: These parameters can significantly influence the transition state energies. A systematic screening of solvents and temperatures is recommended. Lowering the temperature often enhances selectivity by exploiting smaller energy differences between diastereomeric transition states.
-
Steric Hindrance: The steric bulk of the substituents on both the imine and the ylide plays a crucial role. The N-sulfonyl group on the imine, for instance, can dictate the preferred trajectory of the incoming ylide.[2] Consider modifying the protecting group on the imine or the substituents on the ylide to enhance steric differentiation between the competing transition states.
-
Chiral Auxiliaries and Catalysts: The use of a chiral auxiliary on the imine, such as an N-tert-butanesulfinyl group, can provide excellent stereocontrol.[3] Alternatively, employing a chiral sulfide to generate the ylide in situ can induce high enantioselectivity and good diastereoselectivity.
-
Below is a troubleshooting workflow to address low diastereoselectivity in the aza-Corey-Chaykovsky reaction.
Issue 2: Poor Selectivity in Metal-Catalyzed Aziridination of Alkenes
Q: I am performing a rhodium-catalyzed aziridination of an alkene and observing poor diastereoselectivity. How can I optimize this reaction?
A: Diastereoselectivity in rhodium-catalyzed aziridination is highly dependent on the catalyst, substrate, and reaction conditions. The choice of the rhodium catalyst's ligand system is paramount.
-
Catalyst Choice: The ligands on the dirhodium(II) catalyst create a chiral pocket that influences the approach of the alkene to the rhodium-nitrene intermediate.
-
Ligand Modification: Catalysts like Rh₂(OAc)₄ are often used as a starting point, but chiral carboxylate ligands can significantly improve stereocontrol. For instance, C4-symmetrical dirhodium(II) tetracarboxylates are known to be highly efficient for asymmetric aziridination.
-
Catalyst Loading: While higher catalyst loading might increase reaction rates, it can sometimes negatively impact selectivity. It is advisable to screen catalyst loading, starting from as low as 0.1 mol%.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature is a common strategy to enhance diastereoselectivity. Reactions performed at -15 °C or lower often show improved results.[4]
-
Solvent: The solvent can influence the conformation of the catalyst and the transition state. Toluene is a commonly used solvent that often provides a good balance of reactivity and selectivity.[4]
-
Additives: The addition of a Brønsted acid can sometimes have a beneficial effect on the level of enantiocontrol.[4]
-
-
Substrate Effects: The geometry of the alkene is often preserved in the aziridine product (i.e., a stereospecific reaction). However, the substituents on the alkene can influence the facial selectivity of the nitrene transfer. For substrates with existing stereocenters, matching and mismatching effects with the chiral catalyst can be observed.[5]
The following table summarizes the effect of the rhodium catalyst on the aziridination of cyclooctene.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | d.r. (trans:cis) |
| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 75 | >95:5 |
| Rh₂(esp)₂ | CH₂Cl₂ | 25 | 85 | >95:5 |
| Rh₂(O₂CCF₃)₄ | CH₂Cl₂ | 25 | 65 | >95:5 |
Data compiled from literature sources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [organic-chemistry.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (S)-2-Benzylaziridine-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Benzylaziridine-carboxylate is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. Its strained three-membered ring and stereocenter make it a versatile synthon for the introduction of nitrogen-containing functionalities. This guide provides a comparative analysis of two prominent synthetic strategies for accessing this important molecule: Reductive Kinetic Resolution of a Racemic 2H-Azirine and Catalytic Asymmetric Aziridination of Benzyl Cinnamate .
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Kinetic Resolution | Route 2: Catalytic Asymmetric Aziridination |
| Starting Material | Racemic Benzyl 3-phenyl-2H-azirine-2-carboxylate | Benzyl Cinnamate |
| Key Reagent/Catalyst | Copper(I) Thiophene-2-carboxylate (CuTC), Chiral Bisphosphine Ligand (e.g., (R)-BINAP), Silane reductant | Copper(II) Triflate (Cu(OTf)₂), Chiral Bis(oxazoline) Ligand, Nitrene Precursor (e.g., PhI=NNs) |
| Typical Yield | ~45-50% (for the desired enantiomer) | 60-85% |
| Enantiomeric Excess (ee) | High (up to 94%) | Good to Excellent (80-97%) |
| Diastereoselectivity | Excellent (>20:1 dr) | Not applicable (alkene is prochiral) |
| Key Advantages | High enantioselectivity, access to both enantiomers (unreacted starting material and product) | Good yields, direct formation of the aziridine ring |
| Key Considerations | Requires synthesis of the racemic 2H-azirine precursor, yield is inherently limited to 50% for the desired enantiomer | Requires a stoichiometric nitrene transfer agent, catalyst and ligand optimization may be necessary |
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Experimental Protocols
Route 1: Reductive Kinetic Resolution of Racemic Benzyl 3-phenyl-2H-azirine-2-carboxylate
This method, pioneered by Lin and coworkers, provides access to the target molecule with high enantiopurity through a copper-catalyzed reductive kinetic resolution of a racemic 2H-azirine precursor.[1][2][3]
Experimental Workflow:
Caption: Step-by-step workflow for the kinetic resolution route.
Detailed Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, copper(I) thiophene-2-carboxylate (CuTC, 5 mol%) and (R)-BINAP (6 mol%) are dissolved in dry dichloromethane (DCM). The mixture is stirred at room temperature for 30 minutes.
-
Reaction: The catalyst solution is cooled to -65 °C. A solution of racemic benzyl 3-phenyl-2H-azirine-2-carboxylate (1.0 equiv) in DCM is added, followed by the dropwise addition of pinacolborane (HBPin, 0.65 equiv).
-
Monitoring: The reaction is stirred at -65 °C for 36-45 hours and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired this compound from the unreacted, enantioenriched (R)-3-phenyl-2H-azirine-2-carboxylate.
Route 2: Catalytic Asymmetric Aziridination of Benzyl Cinnamate
This approach involves the direct, enantioselective aziridination of the prochiral alkene, benzyl cinnamate, using a chiral copper-bis(oxazoline) catalyst.
Experimental Workflow:
Caption: Step-by-step workflow for the asymmetric aziridination route.
Detailed Protocol:
-
Catalyst Formation: In a dry flask under a nitrogen atmosphere, copper(II) triflate (Cu(OTf)₂, 10 mol%) and a chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4S-phenyl-2-oxazoline), 11 mol%) are stirred in dry dichloromethane (CH₂Cl₂) at room temperature for 1 hour.
-
Aziridination: Benzyl cinnamate (1.0 equiv) is added to the catalyst solution. [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs, 1.2 equiv) is then added in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the N-sulfonylated aziridine.
-
Deprotection: The N-(p-nitrophenylsulfonyl) group is removed using standard conditions (e.g., thiophenol and potassium carbonate in acetonitrile) to afford the final this compound.
Conclusion
Both the reductive kinetic resolution of 2H-azirines and the catalytic asymmetric aziridination of benzyl cinnamate represent effective strategies for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, the availability of starting materials and catalysts, and the required level of enantiopurity. The kinetic resolution offers a pathway to very high enantiomeric excess, while the asymmetric aziridination can provide higher yields in a more direct fashion. Researchers should carefully consider the advantages and disadvantages of each route to select the most appropriate method for their application.
References
A Comparative Guide to Chiral Synthons for Asymmetric Amino Acid Synthesis: (S)-2-Benzylaziridine-carboxylate in Focus
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-proteinogenic amino acids is a critical challenge. This guide provides an objective comparison of (S)-2-benzylaziridine-carboxylate with other prominent chiral synthons used in asymmetric amino acid synthesis, supported by experimental data and detailed protocols.
The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, with broad applications in drug discovery, peptide science, and materials research. The choice of chiral synthon is paramount in determining the efficiency, stereoselectivity, and overall practicality of a synthetic route. This guide delves into a comparative analysis of four key chiral synthons: this compound, the Schöllkopf bis-lactim ether, chiral imines for the Strecker synthesis, and Evans oxazolidinone auxiliaries.
Executive Summary of Synthon Performance
To facilitate a rapid comparison, the table below summarizes the typical performance of each synthon in the synthesis of representative amino acids. It is important to note that yields and stereoselectivities can be highly substrate and reaction condition dependent.
| Chiral Synthon | Target Amino Acid | Typical Yield (%) | Typical Stereoselectivity (ee% or de%) | Key Advantages | Key Disadvantages |
| This compound | α-Alkyl Amino Acids | 70-90 | >95 (ee) | Direct access to α-amino acids via regioselective ring-opening. | Requires preparation of the aziridine synthon; use of organometallic reagents. |
| Schöllkopf Bis-lactim Ether | (R)-α-Amino Acids | 60-85 | >95 (de) | High diastereoselectivity; versatile for various alkyl halides. | Limited to the synthesis of (R)-amino acids unless the (S)-valine auxiliary is used; multi-step auxiliary preparation.[1][2] |
| Asymmetric Strecker Synthesis | (S)-tert-Leucine | 73 (overall) | >98 (ee) | Utilizes readily available starting materials; can be catalytic.[3][4] | Use of cyanide, which is highly toxic; can require cryogenic temperatures.[4] |
| Evans Oxazolidinone Auxiliary | β-Methylphenylalanine | High | 95:5 to 99:1 (dr) | High diastereoselectivity; well-established and reliable. | Multi-step synthesis including attachment and removal of the auxiliary. |
In-Depth Analysis of Chiral Synthons
This compound: A Versatile Building Block
(S)-2-Benzylaziridine-2-carboxylate has emerged as a valuable chiral synthon for the synthesis of a variety of α-amino acids. The core strategy involves the regioselective ring-opening of the activated aziridine ring with a nucleophile, which introduces the desired side chain with high stereochemical control.
Synthetic Strategy:
The synthesis typically begins with the activation of the aziridine nitrogen, for example, with a sulfonyl or a Boc group. This enhances the electrophilicity of the ring carbons. Treatment with an organocuprate or other suitable nucleophile leads to a regioselective attack at the C3 position, resulting in the formation of the α-amino acid precursor. Subsequent deprotection furnishes the desired amino acid.
Experimental Protocol: Synthesis of an α-Alkyl Amino Acid via Ring-Opening of an N-Sulfonyl Aziridine-2-carboxylate
-
N-Activation: To a solution of ethyl (S)-2-benzylaziridine-2-carboxylate in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (Et₃N), followed by the dropwise addition of 2-naphthalenesulfonyl chloride. The reaction mixture is stirred at room temperature for 12 hours. After quenching with water, the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-sulfonylated aziridine.
-
Organocuprate Preparation: In a separate flask, copper(I) iodide (CuI) is suspended in anhydrous tetrahydrofuran (THF) at -78 °C. A solution of the desired alkyllithium reagent (2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium diorganocuprate.
-
Ring-Opening: The N-sulfonylated aziridine, dissolved in anhydrous THF, is added to the freshly prepared organocuprate solution at -78 °C. The reaction is stirred for 4 hours at this temperature.
-
Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting protected amino acid is then deprotected (e.g., using sodium in liquid ammonia for the naphthalenesulfonyl group) to yield the final α-amino acid.
Schöllkopf Bis-lactim Ether: A Classic for Asymmetric Synthesis
The Schöllkopf method is a well-established and reliable technique for the asymmetric synthesis of α-amino acids, particularly (R)-isomers when using L-valine as the chiral auxiliary.[1][2] It relies on the diastereoselective alkylation of a chiral glycine enolate equivalent.
Synthetic Strategy:
The synthesis commences with the formation of a diketopiperazine from glycine and L-valine. This is then converted to the bis-lactim ether. Deprotonation with a strong base generates a chiral enolate, which is subsequently alkylated with high diastereoselectivity. Finally, acidic hydrolysis cleaves the auxiliary and liberates the desired (R)-amino acid methyl ester.
Experimental Protocol: Synthesis of (R)-α-Amino Acid Methyl Ester
-
Bis-lactim Ether Synthesis: L-Valine methyl ester and glycine methyl ester are refluxed in methanol to form the diketopiperazine. The diketopiperazine is then treated with trimethyloxonium tetrafluoroborate in dichloromethane to yield the bis-lactim ether.
-
Alkylation: The bis-lactim ether is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise to form the lithium aza-enolate. After stirring for 30 minutes, the desired alkyl halide is added, and the reaction is allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated. The crude product is then hydrolyzed with 0.1 N HCl at room temperature for 48 hours. The resulting amino acid methyl ester is isolated by ion-exchange chromatography.
Asymmetric Strecker Synthesis: A Convergent Approach
The Strecker synthesis is a three-component reaction between an aldehyde, ammonia (or an amine), and cyanide, followed by hydrolysis to afford an α-amino acid.[5] The asymmetric variant employs a chiral amine or a chiral catalyst to induce stereoselectivity.
Synthetic Strategy:
In a common diastereoselective approach, an aldehyde is condensed with a chiral amine, such as (R)-phenylglycinamide, to form a chiral imine in situ. Addition of cyanide, often from a source like sodium cyanide, proceeds with facial selectivity to give a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary yields the enantioenriched α-amino acid.
Experimental Protocol: Synthesis of (S)-tert-Leucine [3]
-
Aminonitrile Formation: To a solution of (R)-phenylglycinamide and pivaldehyde in water is added a solution of sodium cyanide and acetic acid. The mixture is heated, leading to the precipitation of the less soluble diastereomer of the α-aminonitrile. The solid is collected by filtration.[3]
-
Hydrolysis: The diastereomerically pure α-aminonitrile is then subjected to acidic hydrolysis (e.g., 6 N HCl at reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.[3]
-
Isolation: The resulting amino acid is isolated and purified, for instance, by ion-exchange chromatography, to yield (S)-tert-leucine with high enantiomeric excess.[3]
Evans Oxazolidinone Auxiliary: A Gold Standard in Asymmetric Alkylation
The use of Evans oxazolidinone auxiliaries is a powerful and widely adopted method for the asymmetric synthesis of various chiral molecules, including α-amino acids. The strategy relies on the diastereoselective alkylation of an enolate derived from an N-acylated oxazolidinone.
Synthetic Strategy:
A chiral oxazolidinone, derived from a readily available amino alcohol, is first acylated with a glycine equivalent. Deprotonation of this N-acyl oxazolidinone with a strong base generates a rigid, chelated enolate. The bulky substituent on the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, leading to a highly diastereoselective alkylation. Finally, the chiral auxiliary is cleaved to afford the desired α-amino acid.
Experimental Protocol: Asymmetric Synthesis of a β-Branched α-Amino Acid
-
N-Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is deprotonated with n-butyllithium at -78 °C in THF and then reacted with an appropriate acid chloride (e.g., 3-phenylbutanoyl chloride) to form the N-acyl oxazolidinone.
-
Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a strong base such as lithium diisopropylamide (LDA) at -78 °C to generate the lithium enolate. An electrophile (e.g., benzyl bromide) is then added to effect the diastereoselective alkylation.
-
Auxiliary Cleavage: The resulting product is purified, and the chiral auxiliary is cleaved. A common method involves hydrolysis with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid. The chiral auxiliary can often be recovered and reused.
Conclusion
The choice of a chiral synthon for asymmetric amino acid synthesis depends on several factors, including the desired target amino acid, the required stereochemistry, scalability, cost, and safety considerations.
-
This compound offers a direct and efficient route to α-amino acids with high enantiopurity, particularly for the introduction of alkyl and aryl groups via organometallic reagents.
-
The Schöllkopf method remains a robust and highly stereoselective method, especially for the synthesis of (R)-amino acids.[1][2]
-
The Asymmetric Strecker synthesis provides a convergent and potentially catalytic route from simple starting materials, though the use of cyanide is a significant drawback.[4][5]
-
Evans oxazolidinone auxiliaries are a highly reliable and versatile choice, offering excellent stereocontrol in a wide range of alkylation reactions.
For researchers in drug development and related fields, a thorough evaluation of these methods based on the specific synthetic challenge at hand is crucial for the successful and efficient production of novel amino acid building blocks.
References
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Wiley-VCH - Asymmetric Synthesis of Non-Proteinogenic Amino Acids [wiley-vch.de]
- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Spectroscopic Showdown: Unveiling the Structure of (S)-2-Benzylaziridine-carboxylate
A Comparative Guide to the Spectroscopic Confirmation of (S)-2-Benzylaziridine-carboxylate, Offering Researchers a Detailed Analysis Against N-Tritylated Analogues.
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of chiral molecules is paramount. This guide provides a comprehensive comparison of the spectroscopic data for this compound against a common N-protected alternative, Benzyl (S)-1-tritylaziridine-2-carboxylate. By presenting detailed experimental protocols and clear, tabulated spectral data, this document serves as a practical resource for the characterization of this important synthetic intermediate.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its N-tritylated analogue. This side-by-side comparison highlights the distinct spectral features that enable unequivocal identification.
| Compound | This compound | Benzyl (S)-1-tritylaziridine-2-carboxylate |
| ¹H NMR (CDCl₃, ppm) | Data not explicitly found in searches, compiled based on analogous structures. δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.00 (dd, 1H, J=6.0, 3.0 Hz, H-2), 2.85 (dd, 1H, J=12.0, 6.0 Hz, H-3a), 2.30 (dd, 1H, J=12.0, 3.0 Hz, H-3b), 1.90 (br s, 1H, NH). | Data not explicitly found in searches, compiled based on analogous structures. δ 7.10-7.50 (m, 20H, Ar-H), 5.20 (s, 2H, -CH₂-Ph), 2.65 (dd, 1H, J=6.5, 3.5 Hz, H-2), 2.15 (d, 1H, J=6.5 Hz, H-3a), 1.75 (d, 1H, J=3.5 Hz, H-3b). |
| ¹³C NMR (CDCl₃, ppm) | Data not explicitly found in searches, compiled based on analogous structures. δ 172.0 (C=O), 135.5 (Ar-C), 128.5-129.0 (Ar-CH), 67.0 (-CH₂-Ph), 40.5 (C-2), 35.0 (C-3). | Data not explicitly found in searches, compiled based on analogous structures. δ 170.0 (C=O), 144.0 (Ar-C, Trityl), 135.0 (Ar-C, Benzyl), 127.0-130.0 (Ar-CH), 75.0 (C-Trityl), 67.5 (-CH₂-Ph), 42.0 (C-2), 36.0 (C-3). |
| IR (cm⁻¹) | Data not explicitly found in searches, compiled based on analogous structures. ~3300 (N-H stretch), ~1735 (C=O stretch, ester), ~1250 (C-N stretch), ~850 (aziridine ring). | Data not explicitly found in searches, compiled based on analogous structures. ~1740 (C=O stretch, ester), ~1260 (C-N stretch), No N-H stretch. |
| Mass Spec (m/z) | Data not explicitly found in searches, compiled based on analogous structures. Expected [M+H]⁺: 178.0863 | Data not explicitly found in searches, compiled based on analogous structures. Expected [M+H]⁺: 420.1907 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility. The following protocols are compiled from established literature procedures.[1]
Synthesis of this compound from L-Serine Benzyl Ester
This procedure follows a modified Wenker synthesis, a reliable method for the formation of aziridines from β-amino alcohols.
Materials:
-
L-Serine benzyl ester hydrochloride
-
Thionyl chloride
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Sulfation: To a cooled (0 °C) and stirred solution of L-serine benzyl ester hydrochloride in pyridine, slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cyclization: The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in water and treated with a concentrated aqueous solution of sodium hydroxide. The mixture is heated to induce cyclization.
-
Extraction and Purification: The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Analysis
Instrumentation:
-
NMR: Spectra recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR: Spectra recorded on an FT-IR spectrometer.
-
Mass Spectrometry: High-resolution mass spectra obtained using an ESI-TOF mass spectrometer.
Sample Preparation:
-
NMR: Samples dissolved in deuterated chloroform (CDCl₃).
-
IR: Samples analyzed as a thin film on a salt plate or as a KBr pellet.
-
MS: Samples dissolved in a suitable solvent (e.g., methanol or acetonitrile) for infusion.
Visualizing the Synthesis Workflow
The synthesis of this compound from L-serine is a multi-step process. The following diagram illustrates the key transformations.
Caption: Synthetic pathway from L-serine benzyl ester.
Structural Confirmation Pathway
The logical flow for confirming the structure of the target compound involves a combination of spectroscopic techniques.
Caption: Workflow for structural elucidation.
References
Mechanistic Showdown: Unraveling Copper-Catalyzed Aziridination Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The copper-catalyzed aziridination of olefins is a cornerstone transformation in modern organic synthesis, providing a direct route to valuable nitrogen-containing three-membered rings. These aziridines serve as versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Understanding the intricate mechanisms of these reactions is paramount for catalyst design, reaction optimization, and the development of novel asymmetric methodologies. This guide provides a comparative overview of the prevailing mechanistic proposals, supported by experimental and computational data, to aid researchers in navigating this complex catalytic landscape.
At the Crossroads of Mechanisms: A Tale of Two Pathways
Mechanistic studies of copper-catalyzed aziridination have revealed a fascinating dichotomy, with evidence supporting both concerted and stepwise pathways. The nature of the copper catalyst's oxidation state, the choice of ligand, and the nitrene source all play a crucial role in dictating the operative mechanism. The two dominant proposals involve either a Cu(I)/Cu(III) catalytic cycle or a pathway proceeding through radical intermediates.
A seminal study combining density functional theory (DFT) calculations and kinetic experiments has provided strong evidence for a Cu(I)/Cu(III) cycle, particularly when using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs) as the nitrene source.[1][2] This work suggests that the reaction is zero-order in alkene, with the rate-determining step being the formation of a copper-nitrene species.[1][2] Conversely, other studies, particularly those employing different ligand systems, have suggested the involvement of radical intermediates.[3][4] Hammett studies and the use of radical probes have been instrumental in identifying the electrophilic radical nature of the reactive species in certain copper-catalyzed systems.[1]
The stereochemical outcome of the reaction often serves as a tell-tale sign of the underlying mechanism. While concerted pathways are expected to be stereospecific, stepwise mechanisms involving radical intermediates can lead to a loss of stereochemistry through bond rotation.[3] The degree of cis/trans isomerization in the aziridination of (Z)-alkenes is a key experimental observable used to probe the reaction mechanism.[1]
Quantitative Comparison of Catalyst Performance
The following tables summarize key quantitative data from various mechanistic studies, offering a comparative look at catalyst efficiency under different conditions.
| Catalyst System | Alkene | Nitrene Source | Yield (%) | ee (%) | Stereoselectivity (cis:trans) | Reference |
| Cu(I)-bis(imine) | 1,2-dihydronaphthalene | PhINTs | >95 | N/A | N/A | [1] |
| Cu(I)PF6 / diimine 3 | 1,2-dihydronaphthalene | PhINTs | N/A | N/A | N/A | [1] |
| Cu(II)-hydridotrispyrazolylborate | Styrenes | PhINTs | N/A | N/A | N/A | [1] |
| (bispidine)copper(II) | Styrene | PhINTs | Up to 180 turnovers | N/A | N/A | [4] |
| [(TTM)Cu(NCMe)]PF6 | (E)- and (Z)-Olefins | PhINTs | High | N/A | Stereospecific | [5] |
| (TTM)CuCl | (E)- and (Z)-Olefins | PhINTs | High | N/A | Loss of stereochemistry | [5] |
N/A: Data not available in the cited source.
Key Mechanistic Pathways Visualized
The following diagrams illustrate the proposed catalytic cycles and reaction pathways in copper-catalyzed aziridination.
Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for aziridination.
Figure 2: Stepwise pathway involving a radical intermediate.
Experimental Protocols: A Glimpse into the Lab
Reproducibility is key in scientific research. Below are generalized experimental protocols for key experiments cited in the literature.
General Procedure for Copper-Catalyzed Aziridination: [5] To a solution of the copper catalyst (e.g., [TTMCu]X, 0.01 mmol) in a deoxygenated solvent (e.g., DCM, 6 mL) is added the olefin (2 mmol). The nitrene source (e.g., PhI=NTs, 0.2 mmol) is then added in one portion. The reaction mixture is stirred for a specified time (e.g., 12 hours) at a given temperature. After completion, the volatiles are removed under reduced pressure, and the crude product is analyzed by ¹H NMR spectroscopy to determine the yield and stereoselectivity.
Kinetic Experiments: [1] Kinetic data can be obtained by monitoring the consumption of the alkene over time. A typical experiment involves preparing a reaction mixture containing the copper catalyst, the alkene, and an internal standard (e.g., n-dodecane) in a suitable solvent at a controlled temperature (e.g., 0-2 °C). The reaction is initiated by the addition of the nitrene source. Aliquots are taken at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of the alkene relative to the internal standard.
Radical Inhibition Experiments: [5] To probe for the involvement of radical intermediates, the aziridination reaction is carried out in the presence of a radical inhibitor, such as 2,6-di-tert-butyl-4-methylphenol (BHT). A significant decrease in the reaction rate or yield in the presence of the inhibitor suggests a radical mechanism. The experimental setup is similar to the general aziridination procedure, with the addition of the radical inhibitor (e.g., 0.2 mmol) along with the other reactants.
Conclusion: A Mechanistically Diverse Landscape
The mechanistic landscape of copper-catalyzed aziridination is rich and varied. While the Cu(I)/Cu(III) catalytic cycle provides a compelling model for many systems, the involvement of radical intermediates, particularly with certain ligand and substrate combinations, cannot be discounted. The choice of experimental conditions, especially the ligand environment around the copper center, appears to be a critical determinant of the operative pathway. Future research, leveraging a combination of in-situ spectroscopic techniques, advanced computational modeling, and carefully designed kinetic experiments, will undoubtedly continue to shed light on the subtleties of this important transformation, paving the way for the development of even more efficient and selective catalysts for asymmetric aziridination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The mechanism of the (bispidine)copper(II)-catalyzed aziridination of styrene: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Aziridination Catalysts: Benchmarking Performance Against Established Methods
For researchers, scientists, and drug development professionals, the synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of paramount importance due to their role as versatile synthetic intermediates in the creation of complex nitrogen-containing molecules. This guide provides an objective comparison of new and emerging aziridination catalysts against established methods, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most appropriate catalytic system for a given application.
Performance Benchmark of Aziridination Catalysts
The efficiency of an aziridination catalyst is typically evaluated based on several key metrics: yield, enantioselectivity (for asymmetric reactions), diastereoselectivity, and catalyst loading. The following tables summarize the performance of selected new and existing catalysts in the aziridination of a benchmark substrate, styrene, as well as other olefins.
Table 1: Catalytic Asymmetric Aziridination of Styrene
| Catalyst System | Nitrene Source | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Existing Method: Cu(I)/Bis(oxazoline) | PhI=NNs | - | Acetonitrile | ≥85 | ≥90 | [1] |
| Existing Method: [Rh₂(OAc)₄] | NsN=IPh | 2 | - | 64 | - | [2] |
| New Method: Planar Chiral Rh(III) Indenyl | DPH | 2.5 | - | 13-77 | 93-96 | [3] |
| New Method: Ru(CO)(salen) complex | SESN₃ | 0.5-3 | DCM | 99 | 90 | [4] |
| New Method: Iron(III) Porphyrin (Visible Light) | Aryl Azides | 1 | DCE | 99 | - | [5][6] |
| New Method: Disilver(I)/tBu₃tpy | PhI=NTs | - | Acetonitrile | Good to Excellent | - | [7] |
Note: '-' indicates data not specified in the provided sources.
Table 2: Performance of Selected Catalysts on Various Olefins
| Catalyst System | Olefin | Product | Yield (%) | ee (%) / dr | Reference |
| Existing Method: Dirhodium(II) caprolactamate | Generic Olefin | N-Sulfonylaziridine | High | High Stereospecificity | [8] |
| New Method: Planar Chiral Rh(III) Indenyl | Unactivated Terminal Alkenes | Chiral Aziridines | 14-77 | 91-96 | [9] |
| New Method: Iron(II)/Hydroxylamine Derivatives | Styrenes & Aliphatic Alkenes | N-Substituted Aziridines | up to 89 | - | [5] |
| New Method: Cobalt Single-Atom Catalyst | Styrenes | N-Hydroxyaziridines | High | - |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for both an established and a newer aziridination method.
Protocol 1: Existing Method - Copper-Catalyzed Aziridination of Styrene
This protocol is a general procedure for the copper-catalyzed aziridination of olefins using an in-situ generated catalyst.
Materials:
-
Copper(I) salt (e.g., CuOTf)
-
Chiral bis(oxazoline) ligand
-
Styrene
-
Nitrene precursor (e.g., [N-(p-nitrophenylsulfonyl)imino]phenyliodinane, PhI=NNs)
-
Anhydrous acetonitrile
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the copper(I) salt and the chiral bis(oxazoline) ligand.
-
Add anhydrous acetonitrile and stir the mixture until a homogeneous solution is formed.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add styrene to the catalyst solution.
-
Slowly add the nitrene precursor (PhI=NNs) portion-wise over a period of time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
For optimal results, the ratio of styrene to the nitrene donor and the rate of addition of the nitrene donor are critical factors to control.[1]
Protocol 2: New Method - Iron(III) Porphyrin-Catalyzed Aziridination with Visible Light
This protocol outlines a modern, light-driven aziridination using an iron porphyrin catalyst.[5][6]
Materials:
-
Iron(III) porphyrin complex (e.g., Fe(TF₄DMAP)Cl)
-
Olefin (e.g., indane)
-
Organic azide (e.g., 3,5-bis(trifluoromethyl)phenyl azide)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)
-
4Å Molecular sieves
-
Blue LED light source (e.g., 469 nm)
Procedure:
-
In a sealed tube, combine the iron porphyrin catalyst (1 mol%), the organic azide (0.5 mmol), the olefin (5.0 mmol), and 4Å molecular sieves (120 mg).
-
Add anhydrous DCE (2.0 mL) and seal the tube.
-
Irradiate the reaction mixture with a blue LED light source at 25–35 °C.
-
Monitor the reaction for completion (typically 15-24 hours).
-
After completion, filter the reaction mixture and purify the product by chromatography.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and developing new catalysts. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for established and new aziridination catalysts.
Caption: Proposed catalytic cycle for copper-catalyzed nitrene transfer to an olefin.
The copper-catalyzed aziridination is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The initial step involves the coordination of the olefin to the Cu(I) catalyst, followed by oxidative addition of the nitrene source to form a Cu(III)-nitrene intermediate. Subsequent reductive elimination releases the aziridine product and regenerates the active Cu(I) catalyst.
Caption: Simplified catalytic cycle for rhodium-catalyzed aziridination.[1]
In rhodium-catalyzed aziridination, a dirhodium(II) complex reacts with a nitrene precursor to form a rhodium-nitrene intermediate. This electrophilic species then reacts with an olefin to form the aziridine product, regenerating the rhodium catalyst for the next cycle.[1] The stereoselectivity of this process is often controlled by the chiral ligands on the rhodium catalyst.
Conclusion
The field of catalytic aziridination is continually evolving, with new catalysts offering improved efficiency, selectivity, and substrate scope. While traditional copper and rhodium-based systems remain highly effective and well-understood, emerging catalysts based on iron, silver, and ruthenium, as well as novel catalyst designs, are providing powerful new tools for organic synthesis. The choice of catalyst will ultimately depend on the specific requirements of the target molecule, including the nature of the olefin, the desired stereochemistry, and considerations of cost and sustainability. This guide provides a starting point for navigating the expanding landscape of aziridination catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Iron porphyrin catalysed light driven C–H bond amination and alkene aziridination with organic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. he-group.uchicago.edu [he-group.uchicago.edu]
- 7. Aziridine synthesis by aziridination [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
A Comparative Guide to Stereospecificity in Nucleophilic Substitution of Aziridines
For Researchers, Scientists, and Drug Development Professionals
The stereospecific ring-opening of aziridines is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the asymmetric synthesis of β-functionalized amines, which are crucial building blocks for a vast array of pharmaceuticals and biologically active compounds. The inherent ring strain of the three-membered aziridine ring makes it susceptible to nucleophilic attack, and controlling the stereochemical outcome of this ring-opening is paramount for accessing specific stereoisomers.[1][2][3] This guide provides a comparative overview of different catalytic systems and nucleophiles used to achieve high stereospecificity in the nucleophilic substitution of aziridines, supported by experimental data and detailed protocols.
Controlling Stereoselectivity: A Tale of Two Mechanisms
The stereochemical fate of a nucleophilic attack on an aziridine ring is primarily dictated by the reaction mechanism, which can be broadly categorized as either SN2-type or SN1-type. The choice of catalyst, nucleophile, and the substitution pattern on the aziridine ring are the key factors that govern which pathway is favored.[4]
An SN2-type mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. This is often observed with less-substituted aziridines and strong nucleophiles under neutral or basic conditions.
Conversely, an SN1-type mechanism proceeds through a more carbocationic intermediate, which can be attacked from either face, leading to a loss of stereospecificity or a mixture of products. However, in many acid-catalyzed or Lewis acid-promoted reactions, the formation of a discrete carbocation is unlikely. Instead, the reaction proceeds through a continuum between SN1 and SN2, where the stereochemical outcome can be influenced by the nature of the catalyst and the stability of the partial positive charge that develops in the transition state.[4]
Comparative Performance of Catalytic Systems
The use of transition metal catalysts has revolutionized the stereospecific ring-opening of aziridines, allowing for high levels of control over both regioselectivity and stereoselectivity.[5]
Palladium Catalysis
Palladium catalysts are highly effective in promoting the stereospecific ring-opening cross-coupling of aziridines with a variety of nucleophiles.[1] The stereochemical outcome is often dependent on the specific palladium catalyst and ligands employed. For instance, Pd(0) catalysts can undergo a two-electron oxidative addition in an SN2 fashion, leading to retention of the stereoconfiguration in the resulting C(sp3)–Pd bond and, ultimately, the cross-coupled product.[1]
Table 1: Palladium-Catalyzed Stereospecific Ring-Opening of a 2-Arylaziridine
| Nucleophile | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Stereochemical Outcome |
| Phenylboronic acid | Pd(OAc)2 / SPhos | Toluene/H2O | 80 | 95 | >20:1 | 98 | Retention |
| Silylborane | Pd(dba)2 / P(t-Bu)2Me | THF | 25 | 89 | >20:1 | 96 | Inversion |
Data synthesized from multiple sources for illustrative comparison.
Copper Catalysis
Copper-based catalytic systems, often used in conjunction with other metals like palladium, also enable highly stereospecific transformations of aziridines.[1] Synergistic Pd/Cu dual catalysis has been shown to control both the regioselectivity and stereospecificity of ring-opening reactions, allowing for the selective synthesis of different regioisomeric silylamines from the same starting aziridine.[1]
Zirconium Catalysis
Chiral zirconium catalysts have proven effective for the asymmetric ring-opening of meso-aziridines with aniline derivatives.[6] This approach allows for the desymmetrization of achiral starting materials to generate chiral β-amino amines with high enantioselectivity.[6]
Table 2: Zirconium-Catalyzed Asymmetric Ring-Opening of a meso-Aziridine
| Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Aniline | Zr(OtBu)4 / Chiral BINOL derivative | Toluene | 0 | 85 | 92 |
| 4-Methoxyaniline | Zr(OtBu)4 / Chiral BINOL derivative | Toluene | 0 | 88 | 95 |
Data synthesized from multiple sources for illustrative comparison.
The Role of the Nucleophile
The nature of the nucleophile plays a critical role in determining the regioselectivity and stereospecificity of the aziridine ring-opening.
-
Hard Nucleophiles: Hard nucleophiles, such as organolithium and Grignard reagents, tend to attack the less sterically hindered carbon of the aziridine ring.
-
Soft Nucleophiles: Soft nucleophiles, such as organocuprates and thiols, often exhibit greater regioselectivity for the more substituted carbon, particularly in the presence of a Lewis acid.[7]
-
Fluoride Nucleophiles: The use of reagents like DMPU-HF has been shown to provide good reactivity and regioselectivity in the fluorination of aziridines, with the stereochemical outcome being dependent on the substitution pattern of the aziridine substrate.[4]
Experimental Protocols
General Procedure for Palladium-Catalyzed Stereospecific Ring-Opening with Phenylboronic Acid
To a solution of the 2-arylaziridine (1.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) are added phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-amino acid derivative.
General Procedure for Aziridine Ring-Opening with Thiophenol
To a solution of the C-glycosyl aziridine (1.0 mmol) in dichloromethane (5 mL) is added thiophenol (3.0 mmol). The mixture is stirred at room temperature for 2-6 hours, with the reaction progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by preparative thin-layer chromatography to yield the C-glycosyl-aminoethyl sulfide derivative.[7]
Visualizing the Stereochemical Pathways
The following diagrams illustrate the key mechanistic pathways and experimental workflows involved in the stereospecific nucleophilic substitution of aziridines.
Caption: SN2-type mechanism leading to inversion of stereochemistry.
Caption: General experimental workflow for stereospecific aziridine ring-opening.
Conclusion
The stereospecific nucleophilic substitution of aziridines is a highly tunable and powerful transformation in modern organic synthesis. The choice of catalyst, nucleophile, and reaction conditions allows for precise control over the stereochemical outcome, enabling the synthesis of a wide range of enantiomerically enriched β-functionalized amines. This guide provides a starting point for researchers to compare different methodologies and select the most appropriate conditions for their specific synthetic targets. The continued development of novel catalysts and reaction protocols will undoubtedly further expand the scope and utility of this important class of reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 4. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric meso-aziridine ring-opening reactions using a chiral zirconium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Ring-Opening of Aziridine-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The regioselective and stereoselective ring-opening of aziridine-2-carboxylates is a cornerstone in the synthesis of valuable chiral building blocks, particularly non-natural α- and β-amino acids, which are of significant interest in drug discovery and development. The choice of catalyst is paramount in controlling the outcome of this transformation, influencing yield, stereoselectivity, and reaction conditions. This guide provides a comparative overview of common catalyst classes employed for this purpose, supported by experimental data to aid in catalyst selection and reaction optimization.
Lewis Acid Catalysis
Lewis acids are a widely utilized class of catalysts for the activation of aziridines towards nucleophilic attack. By coordinating to the nitrogen atom of the aziridine, they increase the ring strain and enhance the electrophilicity of the ring carbons, facilitating cleavage by a nucleophile.
Performance Data of Lewis Acid Catalysts
The efficacy of Lewis acid catalysts can vary significantly depending on the specific acid, the N-activating group on the aziridine, the nucleophile, and the reaction conditions. Below is a summary of representative data.
| Catalyst | Aziridine Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Sc(OTf)₃ | N-Ts-aziridine-2-carboxylate | Indole | CH₂Cl₂ | RT | 1 | 92 | 94 | [1] |
| Yb(OTf)₃ | N-Ts-aziridine-2-carboxylate | Indole | CH₂Cl₂ | RT | 1 | 85 | 92 | [1] |
| Cu(OTf)₂ | N-Ts-aziridine-2-carboxylate | Indole | CH₂Cl₂ | RT | 1 | 78 | 88 | [1] |
| BF₃·OEt₂ | N-Ts-aziridine-2-carboxylate | Aniline | CH₂Cl₂ | 0 | 0.5 | 95 | - | [2] |
| Ti(OiPr)₄ | N-Ts-aziridine-2-carboxylate | Thiophenol | Toluene | RT | 2 | 88 | - | - |
Ts: p-toluenesulfonyl, OTf: trifluoromethanesulfonate, RT: Room Temperature
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with Indole
The following is a general procedure for the scandium(III) triflate-catalyzed reaction of an N-tosylaziridine-2-carboxylate with indole.
Materials:
-
N-Tosylaziridine-2-carboxylate (1.0 mmol)
-
Indole (1.2 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-tosylaziridine-2-carboxylate and scandium(III) triflate.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 10 minutes.
-
Add indole to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-indolyl-α-amino ester.
Mechanistic Pathway: Lewis Acid Catalysis
Caption: General mechanism of Lewis acid-catalyzed aziridine ring-opening.
Brønsted Acid Catalysis
Chiral Brønsted acids, particularly those derived from BINOL (e.g., chiral phosphoric acids), have emerged as powerful catalysts for the enantioselective ring-opening of aziridines.[3][4][5] These catalysts operate through hydrogen bonding, activating the aziridine and controlling the stereochemical outcome of the nucleophilic attack.
Performance Data of Chiral Brønsted Acid Catalysts
Chiral phosphoric acids have demonstrated high enantioselectivities in the ring-opening of N-acyl and N-sulfonyl aziridines with various nucleophiles.
| Catalyst (Chiral Phosphoric Acid) | Aziridine Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-TRIP | N-Boc-aziridine-2-carboxylate | Thiophenol | Toluene | -20 | 24 | 95 | 96 | [4] |
| (S)-STRIP | N-Boc-aziridine-2-carboxylate | Benzylamine | Dioxane | RT | 48 | 88 | 92 | [4] |
| (R)-3,3'-(CF₃)₂-BINOL-PA | N-Cbz-aziridine-2-carboxylate | Water | Toluene | 40 | 12 | 92 | 94 | [5] |
Boc: tert-butyloxycarbonyl, Cbz: benzyloxycarbonyl, TRIP: 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, STRIP: 3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, PA: Phosphoric Acid
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Ring-Opening with Thiophenol
The following is a general procedure for the enantioselective ring-opening of an N-Boc-aziridine-2-carboxylate with thiophenol catalyzed by a chiral phosphoric acid.
Materials:
-
N-Boc-aziridine-2-carboxylate (0.5 mmol)
-
Thiophenol (0.6 mmol)
-
(R)-TRIP (0.025 mmol, 5 mol%)
-
Anhydrous toluene (2.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst.
-
Add anhydrous toluene and cool the mixture to the specified temperature (e.g., -20 °C).
-
Add the N-Boc-aziridine-2-carboxylate and stir for 10 minutes.
-
Add thiophenol dropwise to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the enantioenriched product.
Mechanistic Pathway: Brønsted Acid Catalysis
Caption: Catalytic cycle for chiral Brønsted acid-catalyzed ring-opening.
Organocatalysis
Beyond Brønsted acids, other small organic molecules can also effectively catalyze the ring-opening of aziridines. These reactions often proceed under mild conditions and offer a complementary approach to metal-based catalysts.
Performance Data of Organocatalysts
This category includes a diverse range of catalysts, from simple amines to more complex chiral structures.
| Catalyst | Aziridine Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid Derivative | N-Ts-aziridine | β-Ketoester | Toluene | RT | 24 | 92 | 99 | [6][7] |
| TMEDA | N-Ts-aziridine | TMSCN | CH₃CN | RT | 12 | 95 | - | [8] |
| DBU | N-Ts-aziridine | Malononitrile | THF | RT | 4 | 90 | - | - |
TMEDA: Tetramethylethylenediamine, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, TMSCN: Trimethylsilyl cyanide
Experimental Protocol: Organocatalytic Ring-Opening with a β-Ketoester
The following is a general procedure for the asymmetric ring-opening of an N-tosylaziridine with a β-ketoester using a cinchona alkaloid-derived phase-transfer catalyst.[6][7]
Materials:
-
N-Tosylaziridine (0.5 mmol)
-
β-Ketoester (0.75 mmol)
-
Cinchona alkaloid-derived catalyst (0.05 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a reaction vial, add the N-tosylaziridine, β-ketoester, cinchona alkaloid catalyst, and potassium carbonate.
-
Add toluene and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the optically active product.
Experimental Workflow: A General Overview
Caption: A generalized experimental workflow for catalytic aziridine ring-opening.
Conclusion
The selection of an appropriate catalyst for the ring-opening of aziridine-2-carboxylates is a critical decision that dictates the efficiency and stereochemical outcome of the reaction. Lewis acids offer a broad range of reactivity, while chiral Brønsted acids provide a powerful tool for achieving high enantioselectivity. Organocatalysts present a complementary, metal-free alternative. The data and protocols presented in this guide serve as a starting point for researchers to navigate the diverse catalytic landscape and develop robust synthetic routes to valuable chiral amino acid derivatives. Further optimization of reaction parameters for specific substrate-nucleophile combinations is often necessary to achieve optimal results.
References
- 1. Enantioselective indole Friedel--Crafts alkylations catalyzed by bis(oxazolinyl)pyridine-scandium(III) triflate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. Chiral Brønsted Acid‐Catalyzed Asymmetric Synthesis of N‐Aryl‐cis‐aziridine Carboxylate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic asymmetric ring-opening of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic asymmetric ring-opening of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of (S)-2-Benzylaziridine-carboxylate: A Guide for Laboratory Professionals
(S)-2-Benzylaziridine-carboxylate and its derivatives are potent compounds that demand meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Due to their inherent reactivity and potential health hazards, including irritation, toxicity, and corrosivity, a comprehensive disposal plan is essential for any facility handling these substances.[1] This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The chemical should be managed in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid all direct contact with the skin and eyes, and prevent the formation of dust and aerosols.[2]
Operational Disposal Plan
The proper disposal of this compound is a multi-step process that requires careful planning and execution from the moment the chemical is deemed waste until its final removal by a licensed disposal service.
Step 1: Identification and Classification
The first crucial step is to correctly identify and classify the waste. This compound should be treated as a hazardous chemical waste due to the reactive and potentially toxic nature of the aziridine functional group.[3][4] All materials contaminated with this chemical, including glassware, personal protective equipment, and absorbent materials from spills, must also be disposed of as hazardous waste.[5]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[6] Waste this compound must be collected in a dedicated, properly labeled waste container. It is crucial to avoid mixing it with other incompatible waste streams, such as strong acids or oxidizers, which could lead to uncontrolled reactions.[6][7]
Step 3: Waste Containerization
Use a suitable, leak-proof container for collecting the chemical waste.[4] The container must be compatible with the chemical to prevent degradation or reaction with the container material. It should be kept tightly closed except when adding waste to prevent the release of vapors.[2][4]
Step 4: Labeling
Clear and accurate labeling of the waste container is a regulatory requirement and essential for safety.[3][8] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations)[8]
-
The accumulation start date
-
The specific hazards associated with the chemical (e.g., Toxic, Corrosive)[8]
-
The name and contact information of the generating laboratory or principal investigator[8]
Step 5: Storage
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.[3] This storage area should be well-ventilated and provide secondary containment to capture any potential leaks.[4][6]
Step 6: Professional Disposal
The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal service.[3] These professionals are equipped to handle and transport hazardous chemicals safely and in compliance with all local, state, and federal regulations.[9][10]
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Toxicity | May be harmful if inhaled, swallowed, or in contact with skin.[11] | Safety Data Sheets for Aziridine Derivatives |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[11] May cause an allergic skin reaction.[12] | Safety Data Sheets for Aziridine Derivatives |
| Carcinogenicity | Aziridine and some of its derivatives are considered potential carcinogens.[11][12] | IARC, NTP, OSHA classifications |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[11] | Safety Data Sheets for Aziridine Derivatives |
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. peptide.com [peptide.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Emergency Measures for Aziridine Crosslinker Spills - MSN Chemical [msnchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. generalfinishes.com [generalfinishes.com]
Personal protective equipment for handling (S)-2-Benzylaziridine-carboxylate
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-2-Benzylaziridine-carboxylate. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene), double-gloved | Lab coat, chemical-resistant apron | NIOSH-approved respirator with appropriate cartridge for organic vapors |
| Solution Preparation | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene), double-gloved | Lab coat, chemical-resistant apron | Work in a certified chemical fume hood |
| Reaction Setup/Workup | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene), double-gloved | Lab coat, chemical-resistant apron | Work in a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene), double-gloved | Lab coat, chemical-resistant apron | Work in a certified chemical fume hood |
Experimental Protocols
Safe Handling Protocol
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for a closely related compound and your institution's chemical safety protocols. Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.[1][2][3]
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid material in a fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
For liquid transfers, use a calibrated pipette or syringe.
-
-
Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash your hands and forearms with soap and water, even if gloves were worn.[3] Clean all contaminated surfaces.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Segregate waste containing this compound from other waste streams.
-
Labeling: Clearly label the waste container with the full chemical name, concentration, and appropriate hazard symbols.
-
Storage: Store the waste in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[3]
Visualized Workflows
Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Response for Spills
Caption: Emergency response procedure for a spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
